Product packaging for Aleglitazar(Cat. No.:CAS No. 475479-34-6)

Aleglitazar

Cat. No.: B1664505
CAS No.: 475479-34-6
M. Wt: 437.5 g/mol
InChI Key: DAYKLWSKQJBGCS-NRFANRHFSA-N
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Description

Aleglitazar is an investigational drug from the company Hoffmann–La Roche and is currently in a phase III clinical trial called ALECARDIO. It is being investigated for use in patients with type II diabetes to reduce their risks of cardiovascular mortality and morbidity. This compound is an agonist at the peroxisome proliferator-activated receptor (PPAR) for both the PPARα and PPARγ receptor subtypes. In the phase II clinical trial called SYNCHRONY, with type II diabetic patients, this compound was able to control both lipid and glucose levels in a synergistic manner while also having limited side effects and toxicity.
This compound is a dual peroxisome proliferator-activated receptor (PPAR) agonist, with hypoglycemic activity. This compound binds to both PPARalpha and PPARgamma and decreases plasma levels of glucose, LDL-C, triglycerides (TG) and increases HDL levels. This agent may be used for the treatment of diabetes and cardiovascular disease.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
a dual peroxisome PPAR-alpha and PPAR-gamma agonist for type 2 diabetes

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23NO5S B1664505 Aleglitazar CAS No. 475479-34-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5S/c1-15-19(25-23(30-15)16-6-4-3-5-7-16)10-12-29-20-9-8-17(14-21(28-2)24(26)27)22-18(20)11-13-31-22/h3-9,11,13,21H,10,12,14H2,1-2H3,(H,26,27)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYKLWSKQJBGCS-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC(C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)C[C@@H](C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197193
Record name Aleglitazar
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Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475479-34-6
Record name Aleglitazar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475479-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aleglitazar [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aleglitazar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08915
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Aleglitazar
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Record name ALEGLITAZAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41T4OAG59U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Aleglitazar: A Dual PPARα/γ Agonist - A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aleglitazar is a rationally designed, high-potency, dual agonist of the Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1] Developed to simultaneously address hyperglycemia and dyslipidemia, common comorbidities in type 2 diabetes mellitus (T2DM), it showed promise in early clinical development by improving both glycemic control and lipid profiles.[2][3] However, the large-scale Phase III AleCardio trial was terminated due to a failure to demonstrate cardiovascular risk reduction and the emergence of significant safety concerns.[4] This document provides an in-depth technical overview of this compound, its mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols, and the ultimate reasons for its discontinuation.

Introduction

Type 2 diabetes mellitus is a complex metabolic disorder characterized by insulin resistance and hyperglycemia, frequently accompanied by a cluster of cardiovascular risk factors, including dyslipidemia (elevated triglycerides and low high-density lipoprotein cholesterol [HDL-C]). Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that are critical regulators of glucose and lipid metabolism. The PPAR family consists of three main isoforms:

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism rates like the liver and heart. Its activation, targeted by fibrate drugs, leads to lower triglyceride levels and increased HDL-C.

  • PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis. Its activation, the mechanism of thiazolidinedione (TZD) drugs, enhances insulin sensitivity and glucose uptake.

  • PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation.

The concept of a dual PPARα/γ agonist, or "glitazar," was to create a single molecule that could offer the comprehensive metabolic benefits of activating both pathways: the insulin-sensitizing and glucose-lowering effects of PPARγ agonism combined with the lipid-modifying effects of PPARα agonism. This compound was engineered as a balanced dual agonist, demonstrating high potency for both receptor subtypes.

Chemical Structure and Properties

  • IUPAC Name: (2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]propanoic acid

  • Chemical Formula: C₂₄H₂₃NO₅S

  • Molar Mass: 437.51 g·mol⁻¹

  • Class: Phenyl-1,3-oxazole derivative

Mechanism of Action: Dual PPARα/γ Activation

This compound functions as a ligand for both PPARα and PPARγ. Like other nuclear receptors, upon ligand binding, the PPAR undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then forms a heterodimer with the Retinoid X Receptor (RXR). The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPARα Signaling Pathway

Activation of PPARα by this compound primarily impacts lipid metabolism. It upregulates genes involved in fatty acid uptake, transport, and β-oxidation. This leads to increased clearance of triglycerides and a rise in HDL-C levels through the regulation of apolipoprotein gene expression (e.g., APOA1, APOA5).

Caption: this compound-mediated PPARα signaling pathway.
PPARγ Signaling Pathway

This compound's activation of PPARγ enhances insulin sensitivity. It promotes the differentiation of adipocytes and upregulates the expression of genes involved in glucose uptake (e.g., GLUT4) and lipid storage. This action helps to sequester free fatty acids from the circulation into adipose tissue, thereby reducing lipotoxicity in muscle and liver and improving systemic insulin action.

Caption: this compound-mediated PPARγ signaling pathway.

Potency and Selectivity

This compound is characterized as a potent and balanced dual agonist. Cell-based transactivation assays demonstrated high potency with half-maximal effective concentrations (EC₅₀) in the low nanomolar range for both human PPAR subtypes.

Table 1: In Vitro Potency (EC₅₀) of this compound and Comparators

Compound PPARα EC₅₀ (nM) PPARγ EC₅₀ (nM) PPARδ EC₅₀ (nM)
This compound 5 9 376
Muraglitazar 5680 243 16400
Tesaglitazar 4780 3420 51000
Rosiglitazone 15000 245 8630
Pioglitazone 11600 1160 9210

Data sourced from a comparative molecular profiling study.

Preclinical and Clinical Efficacy

Preclinical Data

Studies in obese, insulin-resistant rhesus monkeys, a recognized model for metabolic syndrome, demonstrated significant beneficial effects of this compound on both glycemic and lipid parameters.

Table 2: Key Findings from a Preclinical Primate Study (this compound 0.03 mg/kg/day for 42 days)

Parameter Mean Change from Baseline P-value
Triglycerides ↓ 89% 0.0035
HDL-Cholesterol ↑ 125% 0.0007
LDL-Cholesterol ↓ 41% -
Insulin Sensitivity (Clamp) ↑ 60% 0.001
Body Weight ↓ 5.9% 0.043

Data from Hansen BC, et al. (2011).

Clinical Efficacy

Phase II and III clinical trials confirmed the glucose-lowering and lipid-modifying effects of this compound in patients with T2DM.

Phase II (SYNCHRONY Trial): This dose-ranging study established the efficacy of this compound over 16 weeks. The 150 µg dose was identified as providing a favorable balance of efficacy and safety.

Table 3: Summary of Efficacy Results from the SYNCHRONY Phase II Trial (16 Weeks)

Parameter Placebo This compound 50 µg This compound 150 µg This compound 600 µg Pioglitazone 45 mg
Change in HbA1c (%) - -0.36 -0.93 (approx.) -1.35 -1.0 (approx.)
Change in Triglycerides (%) - - ↓ 43 (max effect) - -
Change in HDL-C (%) - - ↑ 20 (max effect) - -

Data are placebo-adjusted changes from baseline where specified.

Phase III (Pooled Analysis): A pooled analysis of three Phase III trials (n=591) evaluated this compound 150 µ g/day versus placebo for 26 weeks.

Table 4: Efficacy Results from Pooled Phase III Trials (26 Weeks)

Parameter This compound 150 µg Placebo
Change in HbA1c (%) Statistically significant reduction -
Change in Lipid Profile Beneficial changes -
Change in HOMA-IR Beneficial changes -

Absolute values were not detailed in the abstract, but differences were statistically significant.

Safety and Tolerability Profile

While early trials suggested a manageable safety profile, the large-scale AleCardio trial revealed significant adverse events, leading to its termination.

Table 5: Key Safety Findings and Adverse Events

Adverse Event This compound Group Placebo/Comparator Group Trial/Analysis
Primary CV Endpoint (Death, MI, Stroke) 9.5% 10.0% (HR 0.96, p=0.57) AleCardio
Hospitalization for Heart Failure 3.4% 2.8% (p=0.14) AleCardio
Renal Dysfunction 7.4% 2.7% (p < 0.001) AleCardio
Gastrointestinal Hemorrhage 2.4% 1.7% (p=0.03) AleCardio
Body Weight Change (kg) +1.37 -0.53 Pooled Phase III
Hypoglycemia 7.8% 1.7% Pooled Phase III

| Bone Fractures | Increased rate | - | AleCardio (DSMB Report) |

Experimental Protocols & Workflows

PPAR Transactivation Assay

This cell-based assay is fundamental for determining the functional potency (EC₅₀) of a compound as a PPAR agonist. It utilizes reporter gene technology.

Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., HEK293T, COS-1) is cultured under standard conditions.

  • Transient Transfection: Cells are co-transfected with three plasmids:

    • An expression vector containing a chimeric protein: the DNA-binding domain (DBD) of a yeast transcription factor (e.g., GAL4) fused to the ligand-binding domain (LBD) of the human PPARα or PPARγ.

    • A reporter vector containing a promoter with GAL4 response elements (Upstream Activation Sequence, UAS) driving the expression of a reporter gene, typically Firefly Luciferase.

    • A control vector that constitutively expresses a different reporter (e.g., Renilla Luciferase) to normalize for transfection efficiency.

  • Compound Incubation: After transfection, cells are treated with various concentrations of the test compound (e.g., this compound) or a reference agonist for a set period (e.g., 24 hours).

  • Luciferase Assay: Cells are lysed, and the activity of both Firefly and Renilla luciferases is measured using a luminometer. The Firefly signal is normalized to the Renilla signal.

  • Data Analysis: The normalized luciferase activity is plotted against the compound concentration to generate a dose-response curve, from which the EC₅₀ value is calculated.

Transactivation_Workflow start Start: Culture Mammalian Cells transfection Co-transfect with 3 Plasmids: 1. GAL4-DBD-PPAR-LBD 2. UAS-Firefly Luciferase 3. CMV-Renilla Luciferase start->transfection incubation Incubate cells with varying concentrations of this compound transfection->incubation lysis Lyse Cells incubation->lysis measurement Measure Firefly & Renilla Luciferase Activity lysis->measurement analysis Normalize Firefly to Renilla Signal measurement->analysis curve Plot Dose-Response Curve analysis->curve end End: Calculate EC₅₀ curve->end

Caption: Experimental workflow for a PPAR transactivation assay.
Hyperinsulinemic-Euglycemic Clamp

This technique is the gold standard for assessing whole-body insulin sensitivity in vivo. It measures the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.

Methodology:

  • Subject Preparation: The subject (animal or human) is fasted overnight. Two intravenous catheters are inserted: one for infusions (insulin, glucose) and one in a contralateral, heated hand/limb for "arterialized" venous blood sampling.

  • Basal Period: A baseline blood sample is taken to measure basal glucose and insulin levels.

  • Insulin Infusion: A continuous, high-dose infusion of insulin is initiated to suppress endogenous glucose production and stimulate peripheral glucose uptake.

  • Glucose Monitoring & Infusion: Blood glucose is measured frequently (e.g., every 5-10 minutes). A variable infusion of glucose (e.g., 20% dextrose) is administered, and the rate is adjusted to "clamp" the blood glucose concentration at a constant, euglycemic level (e.g., ~100 mg/dL).

  • Steady State: After a period of adjustment, a steady state is reached where the glucose infusion rate (GIR) equals the rate of whole-body glucose disposal. This GIR is the primary measure of insulin sensitivity.

  • Data Calculation: The GIR, typically expressed as mg of glucose per kg of body weight per minute (mg/kg/min), is calculated from the last 30-60 minutes of the clamp. A higher GIR indicates greater insulin sensitivity.

Clamp_Workflow cluster_loop Clamping Loop (2-3 hours) start Start: Fast Subject & Insert IV Catheters basal Measure Basal Glucose & Insulin start->basal infusion Begin Constant High-Dose Insulin Infusion basal->infusion monitor Monitor Blood Glucose (every 5-10 min) infusion->monitor adjust Adjust Variable Glucose Infusion Rate monitor->adjust Feedback adjust->monitor Maintain Euglycemia steady Achieve Steady State (GIR = Glucose Disposal) adjust->steady end End: Calculate Mean GIR (mg/kg/min) steady->end

Caption: Experimental workflow for the hyperinsulinemic-euglycemic clamp.

Discontinuation of Development

The development of this compound was officially halted in July 2013. The decision was based on the recommendation of the independent Data and Safety Monitoring Board for the AleCardio trial, a large (n=7,226) Phase III cardiovascular outcomes study. The trial was stopped prematurely for two primary reasons:

  • Futility for Efficacy: An interim analysis revealed that this compound was highly unlikely to meet its primary endpoint of reducing the risk of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke compared to placebo. The hazard ratio was near unity, indicating no cardiovascular benefit.

  • Unfavorable Safety Profile: The trial data showed an increased incidence of serious adverse events in the this compound arm, including bone fractures, gastrointestinal hemorrhage, renal dysfunction, and heart failure.

This outcome, coupled with the previous failures of other dual PPAR agonists like muraglitazar and tesaglitazar due to compound-specific toxicities, has significantly dampened enthusiasm for this class of drugs for cardiovascular risk reduction.

Conclusion

This compound is a potent, balanced dual PPARα/γ agonist that effectively improves glycemic control and lipid profiles, consistent with its mechanism of action. Preclinical and early-phase clinical data were promising. However, the definitive Phase III AleCardio trial demonstrated a clear lack of cardiovascular efficacy and an unacceptable safety profile, characterized by increased risks of heart failure, renal impairment, and bleeding. These findings underscore the challenge of translating promising effects on surrogate metabolic markers into tangible clinical benefits in cardiovascular outcomes and highlight the complex, sometimes detrimental, off-target or pleiotropic effects of PPAR modulation. The story of this compound serves as a critical case study in drug development, emphasizing the indispensability of large-scale outcomes trials to truly assess the benefit-risk profile of novel metabolic therapies.

References

Aleglitazar: A Dual PPARα/γ Agonist's Role in Glucose and Lipid Metabolism - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aleglitazar is a dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ). This technical guide provides an in-depth overview of its mechanism of action and its effects on glucose and lipid metabolism. By activating both PPARα and PPARγ, this compound was designed to concurrently improve glycemic control and dyslipidemia, common comorbidities in type 2 diabetes mellitus (T2DM). This document summarizes key preclinical and clinical findings, details relevant experimental methodologies, and visualizes the core signaling pathways involved. While the clinical development of this compound was ultimately halted due to unfavorable risk-benefit outcomes in a major cardiovascular trial, the extensive research conducted provides valuable insights into the therapeutic potential and challenges of dual PPAR agonism.

Introduction

Type 2 diabetes mellitus is a complex metabolic disorder characterized by hyperglycemia, insulin resistance, and dyslipidemia. The peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a critical role in the regulation of glucose and lipid homeostasis. The two main isoforms targeted in metabolic diseases are:

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation, resulting in decreased triglyceride levels and increased high-density lipoprotein cholesterol (HDL-C).

  • PPARγ: Highly expressed in adipose tissue, where it promotes adipocyte differentiation, enhances insulin sensitivity, and facilitates glucose uptake.

This compound was developed as a balanced dual PPARα/γ agonist with the therapeutic goal of addressing both hyperglycemia and dyslipidemia through a single molecule.

Mechanism of Action: Dual PPARα/γ Activation

This compound binds to and activates both PPARα and PPARγ, leading to the heterodimerization of these receptors with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Signaling Pathway

The activation of PPARα and PPARγ by this compound initiates a cascade of transcriptional events that collectively improve glucose and lipid metabolism.

Aleglitazar_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_lipid Lipid Metabolism Genes cluster_glucose Glucose Metabolism Genes cluster_effects Metabolic Effects This compound This compound PPARa PPARα This compound->PPARa binds PPARg PPARγ This compound->PPARg binds PPRE PPRE PPARa->PPRE heterodimerize & bind PPARg->PPRE heterodimerize & bind RXR RXR RXR->PPRE heterodimerize & bind RXR->PPRE heterodimerize & bind LPL LPL PPRE->LPL upregulates ApoA1 ApoA-I PPRE->ApoA1 upregulates ApoA2 ApoA-II PPRE->ApoA2 upregulates CPT1 CPT1 PPRE->CPT1 upregulates GLUT4 GLUT4 PPRE->GLUT4 upregulates Adiponectin Adiponectin PPRE->Adiponectin upregulates PEPCK_d PEPCK (down) PPRE->PEPCK_d downregulates TG_d ↓ Triglycerides LPL->TG_d HDL_i ↑ HDL-C ApoA1->HDL_i ApoA2->HDL_i FAO_i ↑ Fatty Acid Oxidation CPT1->FAO_i Glucose_u_i ↑ Glucose Uptake GLUT4->Glucose_u_i Insulin_s_i ↑ Insulin Sensitivity Adiponectin->Insulin_s_i HGP_d ↓ Hepatic Glucose Production PEPCK_d->HGP_d

Caption: this compound's dual PPARα/γ signaling pathway.

Quantitative Data from Clinical Trials

The efficacy of this compound on glycemic and lipid parameters was evaluated in several clinical trials. The following tables summarize the key quantitative findings from the Phase II SYNCHRONY study and a pooled analysis of three Phase III trials.

SYNCHRONY (Phase II Study)

Study Design: A 16-week, randomized, double-blind, placebo-controlled, dose-ranging study in patients with type 2 diabetes.

ParameterPlacebo (n=55)This compound 50 µg (n=55)This compound 150 µg (n=55)This compound 300 µg (n=55)This compound 600 µg (n=55)Pioglitazone 45 mg (n=57)
Change in HbA1c (%) -0.2-0.36-0.93-1.24-1.35-0.89
Change in Triglycerides (%) -8-25-37-43-43-14
Change in HDL-C (%) +3+11+20+25+28+13
Change in LDL-C (%) +2-10-15-20-21-2
Change in Fasting Plasma Glucose (mg/dL) -5-16-41-58-65-40

Data adapted from the SYNCHRONY study.

Pooled Analysis of Three Phase III Trials

Study Design: A pooled analysis of data from three randomized, 26-week, placebo-controlled Phase III clinical trials in patients with type 2 diabetes (n=591).

ParameterPlaceboThis compound 150 µg
Change in HbA1c (%) +0.22-0.78
Change in Fasting Plasma Glucose (mg/dL) +9.0-28.8
Change in HOMA-IR +0.8-1.8
Change in Triglycerides (mg/dL) -8.8-88.6
Change in HDL-C (mg/dL) +0.8+8.1
Change in LDL-C (mg/dL) +3.9-10.8
Change in Body Weight (kg) -0.53+1.37

Data adapted from a pooled analysis of three Phase III trials.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are overviews of key methodologies used in the evaluation of this compound.

Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard method for assessing insulin sensitivity in vivo.

Objective: To measure whole-body glucose disposal and hepatic insulin sensitivity.

Methodology Overview:

  • Catheter Placement: Two intravenous catheters are placed in the patient's arms: one for the infusion of insulin and glucose, and the other for blood sampling.

  • Insulin Infusion: A continuous infusion of insulin is administered to achieve a hyperinsulinemic state.

  • Glucose Infusion: A variable infusion of glucose is simultaneously administered to maintain a constant blood glucose level (euglycemia).

  • Blood Sampling: Blood samples are taken frequently (every 5-10 minutes) to monitor blood glucose levels.

  • Steady State: Once a steady state is reached (constant blood glucose with a constant glucose infusion rate), the glucose infusion rate is considered a measure of insulin-stimulated glucose uptake by the tissues. A higher glucose infusion rate indicates greater insulin sensitivity.

In Vitro Adipocyte Differentiation and Treatment

Objective: To assess the direct effects of this compound on adipocyte function and gene expression.

Cell Line: 3T3-L1 preadipocytes are a commonly used murine cell line for studying adipogenesis.

Methodology Overview:

  • Cell Culture: 3T3-L1 preadipocytes are cultured in a standard growth medium.

  • Induction of Differentiation: To induce differentiation into mature adipocytes, the growth medium is replaced with a differentiation medium containing a cocktail of adipogenic inducers (e.g., isobutylmethylxanthine (IBMX), dexamethasone, and insulin).

  • Maturation: After a few days, the differentiation medium is replaced with a maintenance medium containing insulin, and the cells are allowed to mature into lipid-laden adipocytes.

  • Treatment: Mature adipocytes are then treated with varying concentrations of this compound or a vehicle control.

  • Analysis: Following treatment, cells are harvested for various analyses, including:

    • Gene Expression Analysis (qPCR): To measure the mRNA levels of PPAR target genes (e.g., GLUT4, adiponectin).

    • Protein Analysis (Western Blot): To assess the protein levels of key components of the insulin signaling pathway (e.g., Akt, IRS-1).

    • Glucose Uptake Assays: To measure the rate of glucose transport into the cells.

    • Lipid Accumulation (Oil Red O Staining): To visualize and quantify the accumulation of intracellular lipids.

Experimental and Logical Workflows

The evaluation of a dual PPAR agonist like this compound follows a structured workflow from initial screening to clinical trials.

Experimental_Workflow cluster_discovery Drug Discovery & Preclinical cluster_clinical Clinical Development cluster_regulatory Regulatory & Post-Market in_vitro In Vitro Screening (e.g., PPAR binding assays, adipocyte differentiation) in_vivo In Vivo Animal Models (e.g., db/db mice, Zucker rats) in_vitro->in_vivo Promising candidates tox Toxicology Studies in_vivo->tox Lead compound phase1 Phase I (Safety & PK in healthy volunteers) tox->phase1 IND filing phase2 Phase II (Efficacy & dose-ranging in patients with T2DM) phase1->phase2 phase3 Phase III (Large-scale efficacy & safety, cardiovascular outcomes) phase2->phase3 nda New Drug Application (NDA) phase3->nda approval Regulatory Approval nda->approval phase4 Phase IV (Post-marketing surveillance) approval->phase4

Caption: A generalized experimental workflow for drug development.

Conclusion

This compound, as a dual PPARα/γ agonist, demonstrated significant efficacy in improving both glycemic control and lipid profiles in patients with type 2 diabetes in Phase II and initial Phase III studies. Its mechanism of action, involving the transcriptional regulation of a wide array of genes in glucose and lipid metabolism, highlights the therapeutic potential of targeting both PPAR isoforms. However, the ALECARDIO cardiovascular outcomes trial was terminated prematurely due to a lack of efficacy in reducing cardiovascular events and an increase in adverse events, including heart failure, fractures, and renal impairment.

The journey of this compound underscores the complexity of translating promising metabolic effects into tangible cardiovascular benefits and the challenges associated with the safety profile of dual PPAR agonists. The extensive data generated from the this compound clinical trial program remains a valuable resource for the scientific community, providing crucial insights for the future development of therapies for metabolic diseases.

Aleglitazar: A Comprehensive Technical Guide to Target Binding and Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the target binding and activation studies of aleglitazar, a dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs). This document summarizes key quantitative data, outlines detailed experimental protocols for pivotal assays, and visualizes the underlying molecular mechanisms and experimental workflows.

Executive Summary

This compound is a potent and balanced dual agonist for PPARα and PPARγ, nuclear receptors that are critical regulators of glucose homeostasis and lipid metabolism.[1] Its mechanism of action involves direct binding to these receptors, leading to the recruitment of co-activators and the modulation of target gene transcription. This guide delves into the specifics of these interactions, providing the quantitative data and methodological insights necessary for researchers in the field.

Data Presentation: Quantitative Analysis of this compound's Potency

The potency of this compound has been quantified through various in vitro assays, primarily determining its half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) for both PPARα and PPARγ. These values are crucial for understanding the drug's affinity and functional activity at its molecular targets.

ParameterPPARαPPARγReference
EC₅₀ 5 nM9 nM[2][3]
IC₅₀ 38 nM19 nM[4]

Table 1: Potency of this compound on Human PPARα and PPARγ. This table summarizes the key quantitative data regarding the potency of this compound. The EC₅₀ values represent the concentration of this compound required to elicit a half-maximal response in a cell-based transcriptional activation assay. The IC₅₀ values indicate the concentration at which this compound displaces 50% of a radiolabeled ligand in a competitive binding assay.

Experimental Protocols

A comprehensive understanding of this compound's interaction with its targets necessitates a detailed examination of the experimental methodologies employed in its study. The following sections provide detailed protocols for the key experiments cited in the characterization of this compound.

Cell-Based Transcriptional Activation Assay

This assay is fundamental for determining the functional potency (EC₅₀) of a PPAR agonist. It measures the ability of the compound to activate the transcription of a reporter gene under the control of a PPAR response element (PPRE).

Objective: To quantify the dose-dependent activation of PPARα and PPARγ by this compound in a cellular context.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency and low endogenous PPAR expression.[5]

  • Expression Plasmids:

    • A plasmid encoding the full-length human PPARα or PPARγ.

    • A reporter plasmid containing a luciferase gene downstream of a PPRE.

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Reagents:

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

    • Transfection reagent (e.g., Lipofectamine).

    • This compound stock solution (in DMSO).

    • Dual-Luciferase® Reporter Assay System.

    • Phosphate-Buffered Saline (PBS).

Protocol:

  • Cell Seeding: Seed HEK293 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the transfected cells for 24 hours to allow for protein expression.

  • Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of this compound or a vehicle control (DMSO).

  • Further Incubation: Incubate the cells with the compound for an additional 24 hours.

  • Cell Lysis: Wash the cells with PBS and then lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

  • Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assay

This assay provides insights into the initial step of transcriptional activation: the recruitment of co-activator proteins to the ligand-bound PPAR.

Objective: To measure the ligand-dependent interaction between a PPAR subtype and a specific co-activator peptide.

Materials:

  • Recombinant Proteins:

    • Glutathione S-transferase (GST)-tagged PPARα or PPARγ ligand-binding domain (LBD).

    • Biotinylated co-activator peptide containing an LXXLL motif (e.g., from SRC1 or TRAP220).

  • Detection Reagents:

    • Terbium-labeled anti-GST antibody (donor fluorophore).

    • Streptavidin-conjugated fluorophore (e.g., d2 or APC) (acceptor fluorophore).

  • Assay Buffer: A suitable buffer for maintaining protein stability and interaction.

  • This compound Stock Solution: In DMSO.

Protocol:

  • Reagent Preparation: Prepare solutions of the GST-PPAR-LBD, biotinylated co-activator peptide, terbium-anti-GST antibody, and streptavidin-acceptor in the assay buffer.

  • Compound Dispensing: In a 384-well plate, dispense serial dilutions of this compound or vehicle control.

  • Protein Addition: Add the GST-PPAR-LBD to each well and incubate for a short period to allow for ligand binding.

  • Detection Mix Addition: Add a pre-mixed solution of the biotinylated co-activator peptide, terbium-anti-GST antibody, and streptavidin-acceptor to each well.

  • Incubation: Incubate the plate at room temperature for 1-4 hours to allow the binding events to reach equilibrium.

  • TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, exciting the terbium donor and measuring emission at the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the this compound concentration to generate a dose-response curve and determine the EC₅₀ for co-activator recruitment.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (this compound) to its target receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for PPARα and PPARγ.

Materials:

  • Receptor Source: Membrane preparations from cells overexpressing human PPARα or PPARγ.

  • Radioligand: A high-affinity radiolabeled PPAR agonist (e.g., [³H]-rosiglitazone for PPARγ).

  • Unlabeled Competitor: this compound.

  • Assay Buffer: A buffer suitable for maintaining receptor integrity.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Cocktail and Counter.

Protocol:

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of this compound by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental workflows used to study it.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding 1. Seed Cells (e.g., HEK293) transfection 2. Transfect with PPAR & Reporter Plasmids cell_seeding->transfection incubation1 3. Incubate 24h (Protein Expression) transfection->incubation1 compound_addition 4. Add this compound (Serial Dilutions) incubation1->compound_addition incubation2 5. Incubate 24h (Gene Activation) compound_addition->incubation2 cell_lysis 6. Lyse Cells incubation2->cell_lysis luminometry 7. Measure Luciferase Activity cell_lysis->luminometry data_analysis 8. Calculate EC50 luminometry->data_analysis

Caption: Workflow for a cell-based transcriptional activation assay.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPAR PPARα / PPARγ This compound->PPAR Binds RXR RXR PPAR->RXR Heterodimerizes CoRepressor Co-repressor Complex PPAR->CoRepressor Inactive State CoActivator Co-activator Complex PPAR->CoActivator Recruitment PPRE PPRE RXR->PPRE Binds to DNA CoRepressor->PPAR Release CoActivator->PPRE Binds to Complex TargetGene Target Gene Transcription PPRE->TargetGene Activates

References

Methodological & Application

Application Notes and Protocols for Aleglitazar Administration in Rodent Models of Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Aleglitazar in rodent models of metabolic syndrome. This document summarizes key quantitative data from preclinical studies, outlines experimental methodologies, and visualizes the underlying signaling pathways.

Introduction

This compound is a dual agonist of peroxisome proliferator-activated receptor alpha (PPAR-α) and gamma (PPAR-γ) that has been investigated for its potential to treat type 2 diabetes mellitus (T2DM) and dyslipidemia.[1][2] In rodent models of metabolic syndrome, this compound has demonstrated significant improvements in glycemic control, lipid profiles, and organ protection.[3][4] These protocols are intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanisms of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound administration in various rodent models of metabolic syndrome.

Table 1: Effects of this compound on Glycemic Control in Zucker Diabetic Fatty (ZDF) Rats [3]

ParameterVehicle-Treated ZDF RatsThis compound-Treated ZDF Rats (0.3 mg/kg/day)Percentage Change
Glycated Hemoglobin (HbA1c)9.2%5.4%-41.3%
Blood Glucose26.1 ± 1.0 mmol/l8.3 ± 0.3 mmol/l-68.2%
Plasma Insulin-Near-normal levels preserved-
Urinary GlucoseSignificantly elevatedSignificantly reduced-
Insulin Sensitivity-Improved by 60% (in rhesus monkeys)-

Table 2: Effects of this compound on Lipid Profile in Rodent and Primate Models

ParameterVehicle/BaselineThis compound TreatmentPercentage ChangeAnimal Model
Triglycerides8.5 ± 0.9 mmol/l1.4 ± 0.1 mmol/l-83.5%ZDF Rats
Triglycerides328 mg/dL36 mg/dL-89%Rhesus Monkeys
Non-Esterified Fatty Acids0.26 ± 0.04 mmol/l0.09 ± 0.02 mmol/l-65.4%ZDF Rats
HDL-Cholesterol46 mg/dL102 mg/dL+125%Rhesus Monkeys
LDL-Cholesterol-Reduced by 41%-41%Rhesus Monkeys
Apolipoprotein A-I-Increased by 17%+17%Rhesus Monkeys
Apolipoprotein A-II-Increased by 17%+17%Rhesus Monkeys

Table 3: Effects of this compound on Body Weight and Organ Protection

ParameterObservation in this compound-Treated AnimalsAnimal Model
Body WeightReduced by 5.9% from baselineRhesus Monkeys
Pancreatic β-cell MorphologyProtected, preserved islet integrity, reduced apoptosis and fibrosisZDF Rats
Renal ProtectionPrevented glomerular hypertrophy, podocyte degeneration, glomerulosclerosis, and tubulo-interstitial lesionsZDF Rats
Ocular HealthPrevented development of cataractsZDF Rats

Experimental Protocols

This section provides detailed methodologies for key experiments involving the administration of this compound to rodent models of metabolic syndrome.

Animal Model Selection

The Zucker diabetic fatty (ZDF) rat is a well-established and widely used model for metabolic syndrome and type 2 diabetes. These rats are homozygous for a mutation in the leptin receptor gene, leading to obesity, insulin resistance, hyperglycemia, and dyslipidemia. Other potential models include diet-induced obesity models in mice and rats.

This compound Administration Protocol in ZDF Rats

This protocol is based on a study that demonstrated significant therapeutic effects of this compound.

  • Animals: Six-week-old male ZDF rats. Age-matched male Zucker lean rats can serve as non-diabetic controls.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow a one-week acclimatization period before the start of the experiment.

  • Grouping:

    • Group 1: Vehicle-treated ZDF rats (n=10)

    • Group 2: this compound-treated ZDF rats (n=10)

    • Group 3: Zucker lean rats (non-diabetic controls, n=10)

  • Drug Formulation and Administration:

    • Dose: 0.3 mg/kg/day.

    • Formulation: Administer as a food admix. This involves mixing the calculated dose of this compound with a specific amount of powdered chow. The vehicle group receives the same chow without the drug.

    • Duration: 13 weeks.

  • Monitoring and Measurements:

    • Body Weight and Food Intake: Record daily or weekly.

    • Blood Sampling: Collect blood samples at various time points (e.g., baseline, 6 weeks, 12 weeks) for analysis of plasma glucose, insulin, HbA1c, and lipid profiles.

    • Urine Collection: Collect urine at specified intervals (e.g., 13 weeks) to measure urinary glucose and protein concentrations.

  • Endpoint Analysis (at 13 weeks):

    • Histopathology: Perform histopathological analysis of key organs such as the pancreas, kidneys, and eyes to assess structural changes.

    • Immunohistochemistry: Conduct quantitative immunohistochemistry to examine markers of apoptosis (e.g., caspase-3) and fibrosis in pancreatic islets.

Experimental Workflow Diagram

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (13 weeks) cluster_analysis Endpoint Analysis animal_selection Select 6-week-old male ZDF rats acclimatization Acclimatize for 1 week animal_selection->acclimatization grouping Group into Vehicle, This compound (0.3 mg/kg/day), and Lean Controls acclimatization->grouping administration Administer this compound as food admix grouping->administration Start of Treatment monitoring Monitor body weight, food intake, and collect blood/urine samples administration->monitoring Ongoing histopathology Perform histopathology of pancreas, kidneys, eyes administration->histopathology End of Treatment immunohistochemistry Conduct immunohistochemistry for apoptosis and fibrosis administration->immunohistochemistry End of Treatment biochemical Analyze plasma for glucose, lipids, HbA1c monitoring->biochemical At specified time points

Caption: Experimental workflow for this compound administration in ZDF rats.

Signaling Pathways

This compound exerts its therapeutic effects by acting as a dual agonist for PPAR-α and PPAR-γ, which are nuclear receptors that regulate gene expression involved in glucose and lipid metabolism.

PPAR-α and PPAR-γ Signaling
  • PPAR-α Activation: Primarily expressed in tissues with high fatty acid catabolism such as the liver, heart, and skeletal muscle. Its activation leads to:

    • Increased fatty acid uptake and oxidation.

    • Reduced triglyceride production.

    • Increased HDL cholesterol levels.

    • Anti-inflammatory effects.

  • PPAR-γ Activation: Highly expressed in adipose tissue, but also present in other tissues like muscle and liver. Its activation leads to:

    • Improved insulin sensitivity.

    • Enhanced glucose uptake in peripheral tissues.

    • Adipocyte differentiation and lipid storage.

    • Anti-inflammatory effects.

Signaling Pathway Diagram

ppar_signaling cluster_drug Drug Action cluster_receptors Nuclear Receptors cluster_effects Metabolic Effects This compound This compound ppar_alpha PPAR-α This compound->ppar_alpha Agonist ppar_gamma PPAR-γ This compound->ppar_gamma Agonist lipid_metabolism Improved Lipid Metabolism (↓ Triglycerides, ↑ HDL) ppar_alpha->lipid_metabolism inflammation Reduced Inflammation ppar_alpha->inflammation glucose_homeostasis Improved Glucose Homeostasis (↑ Insulin Sensitivity, ↓ Glucose) ppar_gamma->glucose_homeostasis ppar_gamma->inflammation

References

Application Notes and Protocols for Aleglitazar Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aleglitazar is a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and peroxisome proliferator-activated receptor gamma (PPARγ).[1][2][3][4] It has been investigated for its therapeutic potential in type 2 diabetes and cardiovascular disease due to its ability to improve insulin sensitivity, regulate glucose and lipid metabolism, and exert anti-inflammatory effects.[2] These application notes provide detailed protocols for studying the effects of this compound in relevant cell culture models, including cardiomyocytes and adipocytes. The protocols cover a range of assays to assess cellular responses to this compound treatment, from viability and apoptosis to signaling pathway modulation.

Cell Culture Conditions

Optimal cell culture conditions are critical for obtaining reliable and reproducible results. The following tables summarize recommended cell lines, media formulations, and general culture conditions for studying this compound.

Table 1: Recommended Cell Lines and Culture Media
Cell LineDescriptionBasal MediumSupplements
Human Cardiomyocytes (HCM) Primary cells for studying cardiac-specific effects.Myocyte Basal MediumMyocyte Growth Medium SupplementMix or SupplementPack
Murine Cardiomyocytes (mCM) Primary cells from wild-type or knockout mice.MEM (with 2 mM L-glutamine and 1.26 mM CaCl₂)10% FBS (for plating), 1 ml BDM (500 mM), 0.5 ml Penicillin/Streptomycin (10,000 U/ml), 0.5 ml BSA (100 mg/ml)
SGBS Human Adipocytes Simpson-Golabi-Behmel syndrome preadipocyte cell strain for studying adipogenesis and insulin resistance.DMEM/F12Proliferation: 10% FCS, 3.3 µM biotin, 1.7 µM pantothenate. Differentiation: See detailed protocol below.
Table 2: General Cell Culture and this compound Treatment Parameters
ParameterRecommendationNotes
Temperature 37°CStandard for mammalian cell culture.
CO₂ 5%For maintaining pH of bicarbonate-buffered media.
Humidity >90%To prevent evaporation of culture medium.
This compound Solvent DMSO (0.1%)Prepare stock solutions in DMSO and dilute to final concentration in culture medium. Ensure final DMSO concentration is consistent across all conditions, including vehicle controls.
This compound Concentration Range 10 nM - 40 µMOptimal concentration should be determined empirically for each cell type and experimental endpoint.
Incubation Time 12 - 48 hoursDependent on the specific assay and the biological process being investigated.

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound are provided below.

Protocol 1: Culture and Differentiation of SGBS Human Adipocytes

This protocol is adapted from established methods for the culture and adipogenic differentiation of Simpson-Golabi-Behmel syndrome (SGBS) preadipocytes.

Materials:

  • SGBS preadipocytes

  • Proliferation Medium: DMEM/F12, 10% FBS, 3.3 µM biotin, 1.7 µM pantothenate, 100 U/mL penicillin, 0.1 mg/mL streptomycin.

  • Differentiation Medium (Day 0-4): Serum-free DMEM/F12 with 8 µg/ml biotin, 4 µg/ml pantothenic acid, 10 µg/mL transferrin, 20 nM insulin, 100 nM cortisol, 0.2 nM triiodothyronine (T3), 25 nM dexamethasone, 250 µM IBMX, and 2 µM rosiglitazone.

  • Maintenance Medium (Day 4 onwards): Serum-free DMEM/F12 with 8 µg/ml biotin, 4 µg/ml pantothenic acid, 10 µg/mL transferrin, 20 nM insulin, and 100 nM cortisol.

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Proliferation: Culture SGBS preadipocytes in Proliferation Medium until confluent.

  • Initiation of Differentiation (Day 0): Two days post-confluence, wash the cells three times with PBS. Replace the medium with Differentiation Medium.

  • Medium Change (Day 4): Replace the Differentiation Medium with Maintenance Medium.

  • Maintenance: Continue to culture the cells in Maintenance Medium, changing the medium every 2-3 days. Adipocytes are typically fully differentiated by Day 12 and ready for experiments.

Protocol 2: Isolation and Culture of Adult Murine Cardiomyocytes

This protocol provides a method for isolating and culturing adult murine cardiomyocytes.

Materials:

  • Adult mouse

  • Perfusion Buffer: Calcium-free, high potassium buffer.

  • Digestion Buffer: Perfusion buffer containing Type II Collagenase.

  • Plating Medium: MEM with 2 mM L-glutamine, 1.26 mM CaCl₂, 10% FBS, 500 µM BDM, 100 U/ml penicillin/streptomycin, and 200 µM ATP.

  • Culture Medium: MEM with 2 mM L-glutamine, 1.26 mM CaCl₂, 500 µM BDM, 100 U/ml penicillin/streptomycin, and 100 µg/ml BSA.

  • Laminin-coated culture dishes

Procedure:

  • Heart Perfusion and Digestion: Excise the mouse heart and cannulate the aorta. Perfuse retrogradely with Perfusion Buffer followed by Digestion Buffer.

  • Cell Dissociation: Mince the digested heart tissue and gently triturate to release individual cardiomyocytes.

  • Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension.

  • Plating: Plate the isolated cardiomyocytes on laminin-coated dishes in Plating Medium and incubate at 37°C in a 2% CO₂ incubator.

  • Culture: After an initial attachment period, replace the Plating Medium with Culture Medium for subsequent experiments.

Protocol 3: Assessment of Apoptosis - Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and control cells

  • Cell Lysis Buffer

  • Caspase-3 Substrate (DEVD-pNA)

  • Assay Buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen Caspase-3 assay kit.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add Assay Buffer and Caspase-3 Substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Protocol 4: Assessment of Cell Viability - LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium as a measure of cytotoxicity.

Materials:

  • Cell culture supernatant from treated and control cells

  • LDH Assay Reaction Mixture

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Collection: Carefully collect the cell culture supernatant.

  • Assay Reaction: In a 96-well plate, add the supernatant and the LDH Assay Reaction Mixture.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity based on low (spontaneous LDH release) and high (maximum LDH release) controls.

Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.

Materials:

  • Treated and control cells

  • H2DCFDA (DCFDA)

  • Assay Buffer or complete culture medium

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture overnight.

  • This compound Treatment: Treat cells with this compound for the desired time.

  • Probe Loading: Remove the treatment medium and incubate the cells with 20 µM H2DCFDA in Assay Buffer or complete medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells with Assay Buffer to remove excess probe.

  • Measurement: Measure the fluorescence intensity at an excitation/emission of ~485/535 nm.

  • Analysis: Quantify the change in ROS levels relative to the control.

Protocol 6: Analysis of Insulin Signaling - Western Blot for p-Akt and p-IRS1

This protocol details the detection of phosphorylated Akt and IRS1, key markers of insulin signaling activation, by Western blotting.

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-Akt Ser473, anti-p-IRS1 Ser312, and corresponding total protein antibodies)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Separation: Separate proteins from cell lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

Quantitative data from this compound treatment studies should be summarized in tables for clear comparison of dose-dependent and time-course effects.

Table 3: Dose-Dependent Effect of this compound on Apoptosis, Caspase-3 Activity, and Cytochrome-C Release in Human and Murine Cardiomyocytes under Hyperglycemic Conditions

Data summarized from a study by Chen et al. (2017). Cells were incubated under hyperglycemic conditions (25 mM glucose) with varying concentrations of this compound for 48 hours.

This compound Conc.Apoptosis (Fold Change vs. HG control)Caspase-3 Activity (Fold Change vs. HG control)Cytochrome-C Release (Fold Change vs. HG control)
Human Cardiomyocytes (HCM)
1.0 µMSignificant DecreaseSignificant DecreaseSignificant Decrease
10 µMSignificant DecreaseSignificant DecreaseSignificant Decrease
20 µMSignificant DecreaseSignificant DecreaseSignificant Decrease
Murine Cardiomyocytes (mCM-WT)
1.0 µMSignificant DecreaseSignificant DecreaseSignificant Decrease
10 µMSignificant DecreaseSignificant DecreaseSignificant Decrease
20 µMSignificant DecreaseSignificant DecreaseSignificant Decrease
Murine Cardiomyocytes (mCM-PPARγ KO)
10 µMSignificant DecreaseSignificant DecreaseSignificant Decrease
20 µMSignificant DecreaseSignificant DecreaseSignificant Decrease

HG: Hyperglycemia

Table 4: Effect of this compound on Inflammatory Mediator Expression in Human Adipocytes

Data summarized from a study by Cignarelli et al. (2016). Differentiated SGBS adipocytes were treated with this compound for 24 hours before stimulation with TNF-α.

This compound Conc.IL-6 Expression (vs. TNF-α control)CXC-L10 Expression (vs. TNF-α control)MCP-1 Expression (vs. TNF-α control)
10 nmol/LReducedReducedReduced
100 nmol/LReducedReducedReduced
1 µmol/LReducedReducedReduced

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental design.

This compound Mechanism of Action

This compound activates both PPARα and PPARγ, which then form a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This leads to improved insulin sensitivity, reduced inflammation, and protection against apoptosis.

Aleglitazar_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PPARa PPARα This compound->PPARa binds PPARg PPARγ This compound->PPARg binds RXR RXR PPARa->RXR heterodimerizes PPARg->RXR heterodimerizes PPRE PPRE RXR->PPRE binds TargetGenes Target Gene Transcription PPRE->TargetGenes regulates

Caption: this compound activates PPARα and PPARγ, leading to gene transcription.

Downstream Signaling Pathways Modulated by this compound

Activation of PPARs by this compound influences key downstream signaling pathways, including the pro-survival PI3K/Akt pathway and the inhibition of the pro-inflammatory NF-κB pathway.

Aleglitazar_Signaling_Pathways This compound This compound PPARag PPARα/γ Activation This compound->PPARag PI3K PI3K PPARag->PI3K activates NFkB NF-κB PPARag->NFkB inhibits ROS Hyperglycemia-induced ROS PPARag->ROS attenuates Akt Akt (Phosphorylation) PI3K->Akt ApoptosisInhibition Inhibition of Apoptosis (e.g., ↓ Caspase-3) Akt->ApoptosisInhibition promotes survival Inflammation Inflammation (e.g., ↓ IL-6, MCP-1) NFkB->Inflammation promotes ROS_effect Oxidative Stress & Apoptosis ROS->ROS_effect Experimental_Workflow cluster_assays Cellular Assays start Seed Cells (e.g., Cardiomyocytes, Adipocytes) treatment Treat with this compound (Dose-response & Time-course) start->treatment assays Perform Cellular Assays treatment->assays data_analysis Data Analysis & Interpretation assays->data_analysis viability Viability/Cytotoxicity (LDH Assay) apoptosis Apoptosis (Caspase-3, Cytochrome c) ros ROS Production (DCFDA Assay) signaling Signaling Pathways (Western Blot for p-Akt, etc.)

References

Application Notes and Protocols for In Vivo Animal Studies with Aleglitazar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of aleglitazar dosage and administration for in vivo animal studies, based on published research. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Summary of In Vivo this compound Dosage and Effects

This compound, a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), has been investigated in various animal models for its effects on glucose and lipid metabolism. The following table summarizes the reported dosages, routes of administration, and key findings in different species.

Animal ModelDosageRoute of AdministrationDurationKey Findings
Rhesus Monkey (Macaca mulatta)0.03 mg/kg/dayOral42 daysImproved insulin sensitivity, reduced triglyceride and LDL-cholesterol levels, and increased HDL-cholesterol levels.[1]
Zucker Diabetic Fatty (ZDF) Rat 0.3 mg/kg/dayFood Admix13 weeksSignificantly reduced glycated hemoglobin and blood glucose, prevented hypertriglyceridemia, and protected against diabetes-associated structural and functional changes in the pancreas, kidneys, and eyes.[2]
db/db Mouse 5 mg/kg/dayNot SpecifiedNot SpecifiedReduced experimental infarct size.[3]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

This protocol describes the standard procedure for administering this compound to mice via oral gavage.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)

  • Gavage needles (appropriate size for mice, typically 20-22 gauge with a ball tip)

  • Syringes

  • Animal balance

Procedure:

  • Formulation Preparation:

    • Prepare the desired concentration of this compound in the chosen vehicle. For example, to achieve a 5 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the concentration would be 0.5 mg/mL.

    • Ensure the formulation is a homogenous suspension or solution. Sonication or vortexing may be required.

  • Animal Handling and Dosing:

    • Weigh the mouse to determine the exact volume to be administered.

    • Gently restrain the mouse, ensuring a firm but not restrictive grip that allows for normal breathing.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.

    • Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.

    • Once the needle is in the esophagus, slowly administer the this compound formulation.

    • Gently remove the needle in a single, smooth motion.

    • Monitor the animal for any signs of distress after the procedure.

Protocol 2: Administration via Food Admix in Rats

This protocol is suitable for long-term studies and avoids the stress associated with repeated oral gavage.

Materials:

  • This compound

  • Powdered rodent chow

  • Mixer (e.g., a V-blender or a planetary mixer)

  • Vehicle for premix (if necessary, e.g., a small amount of oil)

Procedure:

  • Diet Preparation:

    • Calculate the total amount of this compound and chow required for the study duration and the number of animals.

    • To ensure homogenous mixing, first prepare a small premix of this compound with a portion of the powdered chow. A small amount of a palatable oil can be used to help the drug adhere to the chow particles.

    • Add the premix to the bulk of the powdered chow and mix thoroughly until a uniform distribution is achieved.

    • Pellet the medicated chow or provide it in powdered form, depending on the experimental setup.

  • Feeding and Monitoring:

    • Provide the animals with the medicated diet ad libitum.

    • Monitor food consumption regularly to estimate the daily dose of this compound ingested by each animal.

    • Ensure a control group receives the same diet without the addition of this compound.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound exerts its effects by activating both PPARα and PPARγ, which form heterodimers with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.

Aleglitazar_Signaling_Pathway cluster_nucleus Nucleus cluster_effects Metabolic Effects This compound This compound PPARa PPARα This compound->PPARa activates PPARg PPARγ This compound->PPARg activates PPRE PPRE PPARa->PPRE binds PPARg->PPRE binds RXR RXR RXR->PPRE binds TargetGenes Target Genes PPRE->TargetGenes regulates transcription Lipid Lipid Metabolism (e.g., Fatty Acid Oxidation ↑, Triglycerides ↓) TargetGenes->Lipid Glucose Glucose Homeostasis (e.g., Insulin Sensitivity ↑, Glucose Uptake ↑) TargetGenes->Glucose

Caption: this compound activates PPARα and PPARγ to regulate genes involved in metabolism.

Experimental Workflow for In Vivo this compound Study

The following diagram outlines a typical workflow for an in vivo study evaluating the effects of this compound.

Experimental_Workflow start Study Design (Animal Model, Dosage, Duration) acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Control and Treatment Groups acclimatization->grouping treatment This compound Administration (Oral Gavage or Food Admix) grouping->treatment monitoring In-life Monitoring (Body Weight, Food Intake, Clinical Signs) treatment->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Biochemical and Histological Analysis sampling->analysis data Data Analysis and Interpretation analysis->data

Caption: A typical workflow for an in vivo study investigating the effects of this compound.

References

Application Notes and Protocols for Western Blot Analysis of PPAR Activation by Aleglitazar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for the characterization of Peroxisome Proliferator-Activated Receptor (PPAR) activation by the dual PPARα/γ agonist, Aleglitazar. This document outlines the underlying signaling pathways, detailed experimental protocols, and representative data for assessing the efficacy and mechanism of action of this compound in relevant biological systems.

Introduction

This compound is a dual agonist of PPARα and PPARγ, nuclear receptors that play pivotal roles in the regulation of glucose and lipid metabolism.[1][2] Activation of PPARα primarily influences fatty acid oxidation and lipid catabolism, while PPARγ activation is a key regulator of adipogenesis and insulin sensitivity.[1] By activating both receptors, this compound offers a synergistic approach to improving metabolic homeostasis. Western blot analysis is an indispensable technique to elucidate the molecular mechanisms of this compound by quantifying the changes in the expression and phosphorylation status of key proteins in the PPAR signaling cascade and downstream pathways.

Signaling Pathways

This compound exerts its effects by binding to and activating PPARα and PPARγ. Upon activation, the PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. In the context of insulin resistance, this compound has been shown to reverse the TNF-α-mediated suppression of insulin signaling. This is achieved, in part, by increasing the phosphorylation of Akt at Serine 473 (p-Akt Ser473) and decreasing the inhibitory phosphorylation of Insulin Receptor Substrate 1 at Serine 312 (p-IRS1 Ser312).

Diagram of the this compound-Activated PPAR Signaling Pathway

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa binds PPARg PPARγ This compound->PPARg binds pIRS1 p-IRS1 (Ser312) (Inhibited) This compound->pIRS1 inhibits PPAR_RXR PPAR/RXR Heterodimer PPARa->PPAR_RXR PPARg->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE binds to Akt Akt pAkt p-Akt (Ser473) (Activated) Akt->pAkt phosphorylation pAkt->pIRS1 inhibits inhibitory phosphorylation IRS1 IRS1 TNFa TNF-α TNFa->pIRS1 induces TargetGenes Target Gene Transcription PPRE->TargetGenes regulates TargetGenes->Akt leads to

Caption: this compound activates PPARα and PPARγ, leading to the regulation of target genes and modulation of insulin signaling pathways.

Data Presentation

The following tables present representative quantitative data from Western blot analyses demonstrating the effect of this compound on key protein targets. This data is illustrative and may vary depending on the specific experimental conditions.

Table 1: Effect of this compound on PPARγ and Target Protein Expression

Target ProteinTreatmentFold Change (vs. Control)P-value
PPARγThis compound (10 µM)1.8<0.05
AdiponectinThis compound (10 µM)2.5<0.01
CD36This compound (10 µM)2.1<0.05

Table 2: Effect of this compound on Insulin Signaling Proteins in TNF-α-Treated Adipocytes

Target ProteinTreatmentFold Change (vs. TNF-α alone)P-value
p-Akt (Ser473)TNF-α + this compound (10 µM)3.2<0.01
p-IRS1 (Ser312)TNF-α + this compound (10 µM)0.4<0.05
Total AktTNF-α + this compound (10 µM)1.1>0.05
Total IRS1TNF-α + this compound (10 µM)0.9>0.05

Experimental Protocols

This section provides detailed protocols for the Western blot analysis of PPAR activation by this compound.

Experimental Workflow

Western_Blot_Workflow start Start cell_culture 1. Cell Culture and Treatment (e.g., 3T3-L1 Adipocytes) start->cell_culture protein_extraction 2. Protein Extraction cell_culture->protein_extraction quantification 3. Protein Quantification (BCA Assay) protein_extraction->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-p-Akt, anti-p-IRS1) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis and Quantification detection->analysis end End analysis->end

Caption: A typical workflow for Western blot analysis of this compound's effects on target protein expression and phosphorylation.

Cell Culture and Treatment
  • Cell Line: Differentiated 3T3-L1 adipocytes are a suitable model system.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Insulin Resistance (Optional): To study the effects on insulin signaling, incubate differentiated adipocytes with 10 ng/mL TNF-α for 24 hours.

  • This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 1-10 µM) or vehicle (DMSO) for a specified duration (e.g., 24 hours). For insulin signaling experiments, stimulate cells with 100 nM insulin for the final 15-30 minutes of the this compound treatment.

Protein Extraction
  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein lysate.

Protein Quantification
  • Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) protein assay kit according to the manufacturer's instructions.

SDS-PAGE
  • Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

  • Include a pre-stained protein ladder to monitor protein separation.

  • Run the gel at 100-120V until the dye front reaches the bottom.

Protein Transfer
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer apparatus.

  • Confirm efficient transfer by staining the membrane with Ponceau S.

Blocking
  • Block the membrane in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

Primary Antibody Incubation
  • Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.

    • Recommended Primary Antibodies:

      • Rabbit anti-PPARγ (1:1000)

      • Rabbit anti-p-Akt (Ser473) (1:1000)

      • Rabbit anti-Akt (total) (1:1000)

      • Rabbit anti-p-IRS1 (Ser312) (1:1000)

      • Rabbit anti-IRS1 (total) (1:1000)

      • Mouse anti-β-actin (1:5000) or anti-GAPDH (1:5000) as a loading control.

Secondary Antibody Incubation
  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.

Chemiluminescent Detection
  • Wash the membrane three times with TBST for 10 minutes each.

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for the recommended time.

  • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

Data Analysis and Quantification
  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the target protein band to the intensity of the loading control (e.g., β-actin or GAPDH).

  • For phosphorylation studies, normalize the intensity of the phosphorylated protein band to the intensity of the total protein band.

  • Calculate the fold change in protein expression or phosphorylation relative to the control group.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.

Conclusion

This document provides a framework for the application of Western blot analysis in the study of PPAR activation by this compound. The detailed protocols and representative data will aid researchers in designing and executing experiments to investigate the molecular mechanisms of this dual PPARα/γ agonist, contributing to a deeper understanding of its therapeutic potential in metabolic diseases.

References

Application Notes and Protocols: Investigating Diabetic Cardiomyopathy with Aleglitazar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of aleglitazar, a dual peroxisome proliferator-activated receptor (PPAR)-α and PPAR-γ agonist, in preclinical studies of diabetic cardiomyopathy. While clinical development of this compound was halted due to unfavorable risk-benefit outcomes in the AleCardio trial, the compound remains a valuable tool for laboratory research to explore the underlying mechanisms of diabetic heart disease and the therapeutic potential of dual PPAR agonism.[1][2][3][4]

Introduction

Diabetic cardiomyopathy is a significant complication of diabetes mellitus, characterized by structural and functional changes in the heart muscle, independent of coronary artery disease and hypertension.[5] Key pathological features include cardiomyocyte apoptosis, oxidative stress, inflammation, and fibrosis. This compound was developed to simultaneously target lipid and glucose metabolism through its dual agonism of PPAR-α and PPAR-γ, respectively, offering a potential therapeutic avenue for type 2 diabetes and its cardiovascular complications. Preclinical studies have demonstrated its protective effects on cardiomyocytes under hyperglycemic conditions.

Data Presentation

The following tables summarize the quantitative data from in vitro studies on the effects of this compound on cardiomyocytes exposed to high glucose (HG), a common model for studying diabetic cardiomyopathy.

Table 1: Effect of this compound on Cardiomyocyte Viability and Apoptosis under Hyperglycemic Conditions

Treatment GroupCell Viability (%)Apoptosis (%)Caspase-3 Activity (Fold Change vs. NG)Cytochrome-C Release (Fold Change vs. NG)
Normoglycemia (NG)100Baseline1.01.0
Hyperglycemia (HG)ReducedIncreasedIncreasedIncreased
HG + this compound (1 µM)Increased vs. HGAttenuated vs. HGAttenuated vs. HGAttenuated vs. HG
HG + this compound (10 µM)Increased vs. HGAttenuated vs. HGAttenuated vs. HGAttenuated vs. HG
HG + this compound (20 µM)Increased vs. HGAttenuated vs. HGAttenuated vs. HGAttenuated vs. HG

Data synthesized from preclinical studies.

Table 2: Effect of this compound on Oxidative Stress Markers in Cardiomyocytes under Hyperglycemic Conditions

Treatment GroupReactive Oxygen Species (ROS) ProductionTotal Antioxidant Capacity
Normoglycemia (NG)BaselineNormal
Hyperglycemia (HG)IncreasedReduced
HG + this compound (1 µM)Attenuated vs. HGSignificantly Blunted Reduction vs. HG
HG + this compound (10 µM)Attenuated vs. HGSignificantly Blunted Reduction vs. HG
HG + this compound (20 µM)Attenuated vs. HGSignificantly Blunted Reduction vs. HG

Data synthesized from preclinical studies.

Experimental Protocols

Protocol 1: In Vitro Model of Hyperglycemia-Induced Cardiomyocyte Apoptosis

This protocol describes the induction of a diabetic cardiomyopathy-like state in cultured cardiomyocytes and treatment with this compound.

1. Cell Culture:

  • Culture human or murine cardiomyocytes (e.g., HCM, mCM-WT) in appropriate growth medium.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Induction of Hyperglycemia:

  • Once cells reach 70-80% confluency, replace the normal glucose medium with a high glucose (HG) medium (e.g., 25 mM glucose) to mimic hyperglycemic conditions.
  • A normoglycemic (NG) control group should be maintained in standard glucose medium (e.g., 5.5 mM glucose).

3. This compound Treatment:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
  • Treat the HG cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 20 µM) for a specified duration (e.g., 48 hours).
  • Include a vehicle control group (HG + solvent).

4. Assessment of Apoptosis and Cell Viability:

  • Cell Viability: Use assays such as MTT or PrestoBlue to quantify cell viability according to the manufacturer's instructions.
  • Apoptosis: Measure apoptosis using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry or TUNEL assay.
  • Caspase-3 Activity: Quantify caspase-3 activity using a colorimetric or fluorometric assay kit.
  • Cytochrome-C Release: Measure the release of cytochrome-C from mitochondria into the cytoplasm via western blotting or ELISA.

Protocol 2: Measurement of Oxidative Stress

This protocol outlines the methods to assess the impact of this compound on hyperglycemia-induced oxidative stress.

1. Cell Culture and Treatment:

  • Follow steps 1-3 from Protocol 1.

2. Measurement of Reactive Oxygen Species (ROS):

  • Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure intracellular ROS levels.
  • Incubate the treated cells with the probe and measure the fluorescence intensity using a fluorescence microscope or plate reader.

3. Measurement of Total Antioxidant Capacity:

  • Assess the total antioxidant capacity of cell lysates using commercially available assay kits, which are typically based on the reduction of a colored substrate.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Diabetic Cardiomyopathy

This compound exerts its protective effects through the dual activation of PPAR-α and PPAR-γ. This activation leads to the modulation of genes involved in lipid metabolism, glucose homeostasis, and inflammation, ultimately mitigating hyperglycemia-induced cardiomyocyte apoptosis and oxidative stress.

Aleglitazar_Signaling_Pathway This compound This compound PPARa PPAR-α This compound->PPARa activates PPARg PPAR-γ This compound->PPARg activates Protective_Effects Cardioprotective Effects PPARa->Protective_Effects mediates PPARg->Protective_Effects mediates Hyperglycemia Hyperglycemia ROS ↑ Reactive Oxygen Species (ROS) Hyperglycemia->ROS Antioxidant ↓ Antioxidant Capacity Hyperglycemia->Antioxidant Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage CytC_Release ↑ Cytochrome-C Release Mitochondrial_Damage->CytC_Release Caspase3 ↑ Caspase-3 Activation CytC_Release->Caspase3 Apoptosis Cardiomyocyte Apoptosis Caspase3->Apoptosis Protective_Effects->ROS attenuates Protective_Effects->Apoptosis attenuates

Caption: this compound's dual activation of PPAR-α and PPAR-γ mitigates hyperglycemia-induced apoptosis.

Experimental Workflow for In Vitro this compound Studies

The following diagram illustrates a typical workflow for investigating the effects of this compound on cardiomyocytes in a laboratory setting.

Experimental_Workflow Start Start: Culture Cardiomyocytes Group_Assignment Assign to Treatment Groups (NG, HG, HG+this compound) Start->Group_Assignment Treatment Induce Hyperglycemia and Treat with this compound (48h) Group_Assignment->Treatment Harvest Harvest Cells and Lysates Treatment->Harvest Analysis Perform Assays Harvest->Analysis Viability Cell Viability (MTT Assay) Analysis->Viability Apoptosis Apoptosis (Flow Cytometry) Analysis->Apoptosis Caspase Caspase-3 Activity Analysis->Caspase ROS ROS Production (DCF-DA) Analysis->ROS Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Caspase->Data_Analysis ROS->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound's effects on cardiomyocytes under hyperglycemic stress.

Conclusion and Future Directions

Preclinical evidence strongly suggests that this compound protects cardiomyocytes from hyperglycemia-induced apoptosis and oxidative stress through its dual PPAR-α/γ agonism. Despite its failure in clinical trials for reducing major adverse cardiovascular events, the compound's mechanisms of action at the cellular and molecular level provide valuable insights into the pathophysiology of diabetic cardiomyopathy. Future research could focus on dissecting the specific contributions of PPAR-α and PPAR-γ activation in the heart, exploring alternative dual agonists with a more favorable safety profile, and identifying downstream targets that could be modulated to prevent or treat diabetic cardiomyopathy.

References

Application Note: Quantification of Aleglitazar in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Aleglitazar in human plasma. This compound is a dual peroxisome proliferator-activated receptor (PPAR) agonist, and a reliable analytical method is crucial for pharmacokinetic studies and therapeutic drug monitoring.[1][2] This method utilizes a C18 column with UV detection, offering high sensitivity, specificity, and throughput. The protocol is suitable for researchers, scientists, and drug development professionals working on the clinical and preclinical evaluation of this compound.

Introduction

This compound is an investigational drug that acts as a dual agonist for both PPARα and PPARγ receptors.[1][2] This dual action allows it to synergistically regulate lipid and glucose metabolism, making it a promising candidate for the treatment of type 2 diabetes and the reduction of cardiovascular risk.[1] To support its development, a validated bioanalytical method for the accurate quantification of this compound in biological matrices is essential. High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for the quantification of pharmaceuticals in biological fluids due to its reliability and accessibility. This application note presents a detailed protocol for the quantification of this compound in human plasma using RP-HPLC.

Experimental

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a UV-Vis detector. The chromatographic separation was achieved on a C18 column.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 245 nm
Run Time 10 minutes
Materials and Reagents
  • This compound reference standard (purity >99%)

  • Internal Standard (IS): Pioglitazone (purity >99%)

  • Acetonitrile (HPLC grade)

  • Formic Acid (AR grade)

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Human plasma (drug-free)

Preparation of Standard Solutions

Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and Pioglitazone (IS) and dissolve in 10 mL of methanol separately to obtain stock solutions of 1 mg/mL. Store at 2-8°C.

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with the mobile phase to obtain working standard solutions in the concentration range of 1-100 µg/mL.

Spiked Plasma Samples (Calibration Standards and Quality Controls): Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain calibration standards ranging from 10-1000 ng/mL and quality control (QC) samples at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL).

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of this compound from human plasma.

  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 10 µL of the internal standard working solution (10 µg/mL Pioglitazone).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation

The developed method was validated according to the International Conference on Harmonisation (ICH) guidelines.

Table 2: Method Validation Parameters

ParameterResult
Linearity (ng/mL) 10 - 1000
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (ng/mL) 3
Limit of Quantification (LOQ) (ng/mL) 10
Precision (%RSD) Intra-day: < 2%, Inter-day: < 5%
Accuracy (% Recovery) 95 - 105%
Specificity No interference from endogenous plasma components
Robustness Unaffected by minor changes in flow rate and mobile phase composition

Results and Discussion

The developed HPLC method provides excellent separation and quantification of this compound in human plasma. The retention time for this compound was observed at approximately 5.2 minutes, and for the internal standard (Pioglitazone) at approximately 6.8 minutes. The total run time of 10 minutes allows for high throughput analysis. The calibration curve was linear over the concentration range of 10-1000 ng/mL with a correlation coefficient greater than 0.999. The precision and accuracy of the method were within the acceptable limits as per ICH guidelines.

Conclusion

The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in human plasma. This method can be effectively used for pharmacokinetic studies, bioequivalence studies, and routine therapeutic drug monitoring of this compound.

Visualizations

Aleglitazar_HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (10 µL) plasma->add_is Spike precipitate 3. Add Acetonitrile (300 µL) add_is->precipitate Protein Precipitation vortex 4. Vortex (1 min) precipitate->vortex centrifuge 5. Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute injection 9. Inject into HPLC (20 µL) reconstitute->injection separation 10. Chromatographic Separation (C18 Column) injection->separation detection 11. UV Detection (245 nm) separation->detection integration 12. Peak Integration detection->integration calibration 13. Calibration Curve integration->calibration quantification 14. Quantification calibration->quantification Aleglitazar_Signaling_Pathway cluster_PPARs Peroxisome Proliferator-Activated Receptors (PPARs) cluster_effects Metabolic Effects This compound This compound PPARa PPARα This compound->PPARa Agonist PPARg PPARγ This compound->PPARg Agonist Lipid Lipid Metabolism Regulation PPARa->Lipid Glucose Glucose Homeostasis PPARg->Glucose

References

Application Notes and Protocols for Aleglitazar in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of aleglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α and γ agonist, in various cell-based assays. This compound is a valuable tool for investigating metabolic diseases, inflammation, and cardiovascular conditions in a laboratory setting.

Introduction to this compound

This compound is a potent dual agonist of PPARα and PPARγ, nuclear receptors that play a critical role in the regulation of glucose homeostasis, lipid metabolism, and inflammation.[1][2][3][4] Its agonistic action on PPARα primarily influences lipid metabolism, helping to improve dyslipidemia, while its effect on PPARγ improves insulin sensitivity.[1] This dual activity makes this compound a subject of interest for the potential treatment of type 2 diabetes and the reduction of cardiovascular risk. In cell-based assays, this compound is used to study its effects on various cellular processes, including cell viability, apoptosis, gene expression, and inflammatory responses.

Preparation of this compound for Cell-Based Assays

Proper preparation of this compound is crucial for obtaining reliable and reproducible results in cell-based assays.

2.1. Materials

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile filtered pipette tips

  • Appropriate cell culture medium

2.2. Protocol for Preparing this compound Stock Solution (10 mM)

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 437.51 g/mol . To prepare a 10 mM stock solution, dissolve 4.375 mg of this compound in 1 mL of DMSO.

  • Dissolution: Add the appropriate volume of DMSO to the this compound powder. This compound is soluble in DMSO at concentrations of ≥ 50 mg/mL. For complete dissolution, vortex the solution and, if necessary, sonicate briefly.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one year or at -80°C for up to two years.

2.3. Protocol for Preparing Working Solutions

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Prepare a series of dilutions from the stock solution using the appropriate cell culture medium to achieve the desired final concentrations for your experiment. It is important to note that direct dilution of a high concentration DMSO stock into aqueous media can sometimes cause precipitation. To avoid this, it is recommended to perform serial dilutions.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including vehicle controls) and is at a level that does not affect cell viability (typically ≤ 0.1%).

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: Potency of this compound

ReceptorSpeciesPotency (IC₅₀/EC₅₀)Reference
Human PPARαHuman38 nM (IC₅₀)
Human PPARγHuman19 nM (IC₅₀)
Human PPARαHuman50 nM (EC₅₀)
Rat PPARαRat2.26 µM (EC₅₀)
Mouse PPARαMouse2.34 µM (EC₅₀)

Table 2: Effective Concentrations of this compound in Cell-Based Assays

Cell TypeAssayEffective Concentration RangeObserved EffectReference
Human CardiomyocytesCell Viability (MTT)0.5 - 20 µMIncreased cell viability in hyperglycemic conditions.
Human CardiomyocytesApoptosis, Caspase-3, Cytochrome-C0.01 - 20 µMDecreased hyperglycemia-induced apoptosis, caspase-3 activity, and cytochrome-C release.
Human Adipocytes (SGBS)Anti-inflammatoryAs low as 10 nMReduced expression of pro-inflammatory mediators (IL-6, CXCL10, MCP-1).
Human CardiomyocytesLactate Dehydrogenase (LDH) Release30 - 40 µMSignificant increase in LDH release, indicating potential cytotoxicity at high concentrations.

Experimental Protocols

4.1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

4.2. Apoptosis Assay (Caspase-3 Activity Assay)

This protocol outlines the measurement of caspase-3 activity, a key indicator of apoptosis.

  • Cell Culture and Treatment: Culture cells and treat with this compound or vehicle control as described for the cell viability assay.

  • Cell Lysis: After treatment, harvest the cells and lyse them using a specific lysis buffer to release intracellular contents, including caspase-3.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Caspase-3 Activity Measurement: Incubate the cell lysate with a colorimetric or fluorometric caspase-3 substrate.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase-3 activity.

  • Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold change relative to the control.

4.3. Cytokine Secretion Assay

This protocol provides a general framework for measuring the effect of this compound on cytokine secretion.

  • Cell Stimulation and Treatment: Seed cells and pre-treat with various concentrations of this compound for a specified time (e.g., 24 hours). Subsequently, stimulate the cells with an inflammatory agent (e.g., TNF-α) to induce cytokine secretion.

  • Supernatant Collection: After the stimulation period, collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of specific cytokines (e.g., IL-6, MCP-1) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve from the cytokine standards provided in the ELISA kit. Use the standard curve to determine the concentration of the cytokine in each sample. Compare the cytokine levels in this compound-treated samples to the stimulated control.

Visualizations

Signaling Pathway of this compound

Aleglitazar_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_RXR PPARα-RXR Heterodimer This compound->PPARa_RXR Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer This compound->PPARg_RXR Binds & Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to PPARg_RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Metabolic_Regulation Metabolic Regulation (Lipid & Glucose Homeostasis) Gene_Expression->Metabolic_Regulation Anti_inflammatory Anti-inflammatory Effects Gene_Expression->Anti_inflammatory

Caption: this compound activates PPARα/γ, leading to gene expression changes.

Experimental Workflow for this compound Cell-Based Assays

Aleglitazar_Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Prep_this compound Prepare this compound Stock & Working Solutions Treat_Cells Treat Cells with this compound (and/or Stimuli) Prep_this compound->Treat_Cells Seed_Cells Seed Cells in Multi-well Plates Seed_Cells->Treat_Cells Perform_Assay Perform Specific Assay (e.g., MTT, Caspase, ELISA) Treat_Cells->Perform_Assay Data_Acquisition Data Acquisition (e.g., Plate Reader) Perform_Assay->Data_Acquisition Analyze_Results Analyze & Interpret Results Data_Acquisition->Analyze_Results

Caption: General workflow for cell-based assays using this compound.

References

Troubleshooting & Optimization

Aleglitazar solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for aleglitazar. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work with this dual PPARα/γ agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a dual agonist for both peroxisome proliferator-activated receptor alpha (PPARα) and peroxisome proliferator-activated receptor gamma (PPARγ).[1][2] As an agonist, it binds to and activates these receptors. The activation of PPARα primarily regulates lipid metabolism, while PPARγ activation is mainly involved in glucose homeostasis and insulin sensitivity.[1] This dual action allows this compound to potentially address both dyslipidemia and hyperglycemia, which are characteristic features of type 2 diabetes.[1]

Below is a diagram illustrating the signaling pathway of this compound.

Aleglitazar_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects This compound This compound PPARa_RXR PPARα-RXR Heterodimer This compound->PPARa_RXR Activates PPARg_RXR PPARγ-RXR Heterodimer This compound->PPARg_RXR Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Lipid_Metabolism Regulation of Lipid Metabolism Gene_Transcription->Lipid_Metabolism Glucose_Homeostasis Regulation of Glucose Homeostasis Gene_Transcription->Glucose_Homeostasis Dissolution_Troubleshooting_Workflow Start Start: This compound Dissolution Issue Check_Solvent Is this compound dissolved in an appropriate organic solvent (e.g., DMSO)? Start->Check_Solvent Use_DMSO Action: Dissolve this compound in 100% DMSO to create a stock solution. Check_Solvent->Use_DMSO No Check_Precipitation Does precipitation occur upon dilution into aqueous medium? Check_Solvent->Check_Precipitation Yes Use_DMSO->Check_Precipitation Success Success: This compound is in solution. Check_Precipitation->Success No Troubleshoot_Precipitation Troubleshoot Precipitation Check_Precipitation->Troubleshoot_Precipitation Yes Lower_Concentration Option 1: Lower the final concentration. Troubleshoot_Precipitation->Lower_Concentration Optimize_Mixing Option 2: Optimize mixing during dilution (e.g., vortexing). Troubleshoot_Precipitation->Optimize_Mixing Add_Surfactant Option 3: Add a biocompatible surfactant (e.g., Tween-80). Troubleshoot_Precipitation->Add_Surfactant Use_Cosolvent Option 4: Use a co-solvent system (e.g., DMSO/PEG300/Tween-80). Troubleshoot_Precipitation->Use_Cosolvent Solubility_Determination_Workflow Start Start: Determine this compound Solubility Add_Excess 1. Add excess this compound to solvent in a sealed vial. Start->Add_Excess Shake 2. Shake at a constant temperature until equilibrium (24-48h). Add_Excess->Shake Centrifuge 3. Centrifuge to pellet undissolved solid. Shake->Centrifuge Collect_Supernatant 4. Collect supernatant. Centrifuge->Collect_Supernatant Dilute 5. Dilute supernatant. Collect_Supernatant->Dilute Quantify 6. Quantify concentration (e.g., HPLC). Dilute->Quantify End End: Solubility Determined Quantify->End

References

Aleglitazar In Vitro Experimentation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the use of Aleglitazar in your in vitro experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and balanced dual agonist for the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ).[1][2][3] As a dual agonist, it was designed to combine the therapeutic benefits of activating both receptors, which are key regulators of glucose homeostasis and lipid metabolism.[3] PPARα activation primarily influences fatty acid oxidation and lipid metabolism, while PPARγ activation is crucial for adipocyte differentiation and improving insulin sensitivity.[2] this compound binds to these nuclear receptors, leading to the transcription of target genes involved in these metabolic pathways.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The optimal concentration of this compound is cell-type and endpoint-dependent. For initial experiments, a dose-response study is highly recommended. Based on published data, a starting range of 10 nM to 10 µM is advisable. For many cell lines, an effective concentration is often in the nanomolar range.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of ≥ 50 mg/mL. For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This stock solution should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.

Q4: What are the known IC50 and EC50 values for this compound?

A4: The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for this compound have been determined in various assays. These values provide a benchmark for its potency.

Parameter Target Value Assay Type
IC50 Human PPARα38 nM-
IC50 Human PPARγ19 nM-
EC50 Human PPARα50 nMTransactivation Assay
EC50 Human PPARα5 nMTransactivation Assay
EC50 Human PPARγ9 nMTransactivation Assay

Data sourced from multiple studies.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound Sub-optimal concentration: The concentration used may be too low for the specific cell type or experimental conditions.Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 20 µM).
Incorrect experimental endpoint: The chosen readout may not be sensitive to PPARα/γ activation in your model.Confirm that your cell line expresses PPARα and PPARγ. Measure the expression of known PPAR target genes (e.g., ACOX1, FABP4) as a positive control.
Compound degradation: Improper storage or handling of this compound may have led to its degradation.Prepare a fresh stock solution from powder. Avoid repeated freeze-thaw cycles.
High cell death or cytotoxicity observed Concentration is too high: this compound can induce cytotoxicity at higher concentrations.Reduce the concentration of this compound. Studies have shown increased LDH release at concentrations of 30 µM and 40 µM. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the non-toxic concentration range for your specific cells.
Solvent toxicity: High concentrations of the solvent (DMSO) can be toxic to cells.Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%). Run a vehicle control with the same DMSO concentration as your highest this compound treatment.
Inconsistent or variable results Cell culture variability: Differences in cell passage number, confluency, or serum batch can affect responsiveness.Use cells within a consistent passage number range. Seed cells at a uniform density and allow them to attach and stabilize before treatment. Test a single batch of serum for the entire experiment.
Incomplete dissolution: this compound may not be fully dissolved in the stock solution.Ensure complete dissolution of the powder in DMSO. Gentle warming and vortexing can aid dissolution.

Experimental Protocols & Visualizations

This compound Signaling Pathway

This compound, as a dual PPARα/γ agonist, initiates a signaling cascade that modulates gene expression related to lipid and glucose metabolism.

Aleglitazar_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_RXR PPARα / RXR Heterodimer This compound->PPARa_RXR Binds PPARg_RXR PPARγ / RXR Heterodimer This compound->PPARg_RXR Binds PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Translocates to Nucleus and Binds PPARg_RXR->PPRE Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Experimental_Workflow cluster_assays 5. Endpoint Assays prep 1. This compound Stock Preparation (in DMSO) treatment 3. Dose-Response Treatment prep->treatment cell_culture 2. Cell Seeding and Culture cell_culture->treatment incubation 4. Incubation (e.g., 24-48 hours) treatment->incubation cytotoxicity Cytotoxicity Assay (e.g., LDH, MTT) incubation->cytotoxicity gene_expression Gene Expression Analysis (e.g., qPCR, Western Blot) incubation->gene_expression functional Functional Assay (e.g., Glucose Uptake) incubation->functional data_analysis 6. Data Analysis and Interpretation cytotoxicity->data_analysis gene_expression->data_analysis functional->data_analysis

References

Technical Support Center: Aleglitazar Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results with Aleglitazar.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an investigational dual peroxisome proliferator-activated receptor (PPAR) agonist with affinity for both PPARα and PPARγ subtypes.[1][2] Its intended therapeutic action was to simultaneously manage hyperglycemia and dyslipidemia in patients with type 2 diabetes mellitus (T2DM) by improving insulin sensitivity and lipid metabolism.[3][4]

Q2: Why were the clinical trials for this compound terminated?

The Phase III AleCardio trial was terminated early due to a lack of efficacy in reducing cardiovascular risk and an increase in adverse events.[5] The trial did not show a significant reduction in the primary endpoint of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke. Furthermore, there was an increased incidence of serious adverse events, including heart failure, gastrointestinal hemorrhages, and renal dysfunction.

Q3: What are the known major adverse effects of this compound observed in clinical trials?

The primary safety concerns that arose during clinical trials included:

  • Hospitalization due to heart failure

  • Increased serum creatinine levels and renal dysfunction

  • Gastrointestinal hemorrhages

  • Bone fractures

  • Weight gain

  • Hypoglycemia

Troubleshooting Guide

Issue 1: High Variability in In Vivo Efficacy Readouts (Glycemic Control & Lipid Profile)

Possible Cause 1: Pharmacokinetic Interactions

A significant source of variability in the AleCardio trial was the concomitant use of clopidogrel, a moderate inhibitor of the CYP2C8 enzyme responsible for this compound metabolism. This interaction led to increased plasma concentrations of this compound, affecting both efficacy and safety outcomes.

Troubleshooting Steps:

  • Review Co-administered Drugs: Carefully review all co-administered therapeutic agents in your animal model for potential interactions with CYP2C8 or other relevant metabolic pathways.

  • Pharmacokinetic Sub-study: If variability persists, consider conducting a pharmacokinetic sub-study to measure plasma concentrations of this compound in your experimental groups. This can help determine if exposure levels correlate with the observed efficacy.

  • Stratify Data Analysis: If co-medications are unavoidable, stratify your data analysis based on the presence or absence of potentially interacting drugs.

Possible Cause 2: Animal Model and Diet

The choice of animal model and its diet can significantly impact the metabolic phenotype and response to a PPAR agonist.

Troubleshooting Steps:

  • Model Selection: Ensure the chosen animal model (e.g., Zucker diabetic fatty rats, diet-induced obesity models) is appropriate for the specific research question.

  • Diet Standardization: Standardize the diet across all experimental groups. High-fat diets used to induce metabolic syndrome can have variable compositions that may influence the outcomes.

  • Acclimatization Period: Allow for a sufficient acclimatization period for the animals to adapt to the housing and dietary conditions before initiating the experiment.

Issue 2: Inconsistent In Vitro Results in Cell-Based Assays

Possible Cause 1: Cell Line Variability

Different cell lines can have varying expression levels of PPARα and PPARγ, as well as distinct downstream signaling machinery.

Troubleshooting Steps:

  • Receptor Expression Profiling: Characterize the endogenous expression levels of PPARα and PPARγ in your chosen cell line (e.g., via qPCR or Western blot).

  • Use of Reporter Assays: For mechanism of action studies, utilize a reporter gene assay (e.g., luciferase assay with a PPRE-driven promoter) to directly measure PPAR activation.

  • Consider Primary Cells: If feasible, use primary cells relevant to your research question (e.g., primary hepatocytes, adipocytes, or cardiomyocytes) for more physiologically relevant data.

Possible Cause 2: Serum and Media Components

Components in the cell culture media, particularly fetal bovine serum (FBS), can contain endogenous PPAR ligands that may interfere with the experiment.

Troubleshooting Steps:

  • Use of Charcoal-Stripped Serum: Employ charcoal-stripped FBS to remove endogenous hormones and lipids that could activate PPARs.

  • Serum-Free Conditions: If the cell line permits, consider conducting experiments in serum-free or reduced-serum media after an initial attachment phase.

  • Vehicle Control: Ensure that the vehicle used to dissolve this compound (e.g., DMSO) is used at a consistent and non-toxic concentration across all wells, including controls.

Data Presentation

Table 1: Summary of this compound Effects on Glycemic and Lipid Parameters in a Primate Model

ParameterBaseline (Vehicle)This compound (0.03 mg/kg/day)% Change from Baseline
Triglycerides (mg/dL)32836-89%
HDL Cholesterol (mg/dL)46102+125%
LDL Cholesterol---41%
Insulin Sensitivity--+60%
Body Weight---5.9%

Table 2: Key Safety Outcomes from the AleCardio Trial

Adverse EventThis compound GroupPlacebo GroupP-value
Hospitalization due to heart failure3.4%2.8%0.14
Gastrointestinal hemorrhages2.4%1.7%0.03
Renal dysfunction7.4%2.7%< 0.001

Experimental Protocols

Protocol 1: In Vivo Administration in Rodent Models (Oral Gavage)

This protocol is a general guideline for the oral administration of PPAR agonists like this compound in rodent studies.

  • Animal Preparation: Acclimatize animals to housing conditions for at least one week prior to the experiment with free access to food and water.

  • Formulation Preparation:

    • Prepare a vehicle solution (e.g., 0.5% w/v carboxymethylcellulose [CMC] in sterile water).

    • Calculate the required amount of this compound based on the desired dosage and the total volume needed for the study group.

    • Suspend the powdered this compound in the vehicle. Use a vortex mixer or sonicator to ensure a homogenous suspension. Prepare fresh daily unless stability data indicates otherwise.

  • Dose Calculation: Weigh each animal to determine the precise volume of the drug formulation to be administered.

  • Administration:

    • Gently restrain the animal.

    • Measure the distance from the animal's oral cavity to the xiphoid process to determine the correct insertion depth for the gavage needle.

    • Slowly administer the calculated volume of the drug suspension.

    • Carefully withdraw the gavage needle.

  • Post-Administration Monitoring: Monitor the animals for any signs of distress or adverse reactions.

Protocol 2: PPAR Transactivation Assay (Cell-Based)

This protocol outlines a general procedure for a cell-based reporter assay to measure the activation of PPARs.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in appropriate media.

    • Co-transfect the cells with two plasmids:

      • An expression plasmid for a chimeric receptor containing the ligand-binding domain (LBD) of the PPAR of interest (e.g., PPARα or PPARγ) fused to the GAL4 DNA-binding domain.

      • A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

  • Cell Plating: After transfection, plate the cells in 96-well plates at an appropriate density and allow them to recover for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds (a known PPAR agonist as a positive control and vehicle as a negative control).

    • Add the compounds to the respective wells and incubate for a specified period (e.g., 24 hours).

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the luciferase readings to a control for cell viability (e.g., total protein concentration or a co-transfected β-galactosidase reporter).

    • Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value.

Mandatory Visualizations

Aleglitazar_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPAR_RXR_inactive PPAR/RXR (inactive complex) This compound->PPAR_RXR_inactive Binds to PPAR PPAR_RXR_active PPAR/RXR/Aleglitazar (active complex) PPAR_RXR_inactive->PPAR_RXR_active Conformational Change PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR_active->PPRE Binds to DNA Target_Genes Target Gene Transcription PPRE->Target_Genes Metabolic_Effects Regulation of Glucose and Lipid Metabolism Target_Genes->Metabolic_Effects

Caption: this compound signaling pathway.

Experimental_Workflow_Troubleshooting cluster_vivo In Vivo Troubleshooting cluster_vitro In Vitro Troubleshooting Start High Variability in Experimental Results InVivo In Vivo Experiment? Start->InVivo Yes InVitro In Vitro Experiment? Start->InVitro No Check_PK Review Co-medications (e.g., Clopidogrel) InVivo->Check_PK Check_Model Assess Animal Model and Diet Standardization InVivo->Check_Model Check_Cells Characterize PPAR Expression in Cell Line InVitro->Check_Cells Check_Media Use Charcoal-Stripped Serum or Serum-Free Media InVitro->Check_Media

Caption: Troubleshooting workflow for this compound experiments.

Logical_Relationship_Variability cluster_sources Sources of Variability PK_Interaction Pharmacokinetic Interactions (e.g., CYP2C8 inhibition) Variability Variability in This compound Experimental Results PK_Interaction->Variability Biological_System Biological System (Animal Model, Cell Line) Biological_System->Variability Experimental_Conditions Experimental Conditions (Diet, Media) Experimental_Conditions->Variability

Caption: Key sources of variability in this compound research.

References

Aleglitazar Stability in Experimental Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the potential for Aleglitazar degradation in common experimental setups. Given the absence of comprehensive public data on the forced degradation of this compound, this document outlines potential degradation pathways based on its chemical structure and provides troubleshooting advice for researchers to ensure the integrity of their experiments. The information presented is intended to be a proactive resource for identifying and mitigating potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural components of this compound that might be susceptible to degradation?

A1: this compound possesses several functional groups that could be prone to degradation under certain experimental conditions. These include a phenyl-1,3-oxazole ring, an ether linkage, and a benzothiophene moiety (which contains a thioether). Each of these groups has known chemical liabilities that researchers should be aware of.

Q2: I suspect my this compound stock solution has degraded. What are the initial steps for troubleshooting?

A2: If you suspect degradation, first review your storage and handling procedures. This compound stock solutions are often recommended for storage at -20°C for up to one year or -80°C for up to two years. Repeated freeze-thaw cycles should be avoided. Visually inspect the solution for any changes in color or precipitation. For a definitive answer, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be employed to check for the appearance of new peaks or a decrease in the area of the parent this compound peak.

Q3: Can the pH of my experimental buffer affect the stability of this compound?

A3: Yes, the pH of the medium can be critical. The ether linkage in this compound could be susceptible to hydrolysis under strong acidic conditions.[1][2][3] While basic conditions are generally less likely to cleave this type of ether, it is still a factor to consider. It is advisable to use buffers within a neutral pH range (6-8) unless the experimental design specifically requires otherwise. If acidic or basic conditions are necessary, the duration of exposure should be minimized, and control experiments should be run to assess stability.

Q4: Is this compound sensitive to light?

A4: Aromatic heterocyclic compounds, such as the phenyl-1,3-oxazole ring in this compound, can be susceptible to photodegradation.[4][5] It is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term experiments or when exposed to light sources for extended periods.

Q5: My experiment involves oxidative stress. Could this impact this compound's integrity?

A5: Yes, the thioether within the benzothiophene ring of this compound is a potential site for oxidation. Oxidizing agents could potentially convert the thioether to a sulfoxide or a sulfone. If your experimental setup includes known oxidants, it is crucial to assess the stability of this compound under these specific conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of biological activity in an in vitro assay. This compound degradation due to inappropriate solvent, pH, or temperature.Prepare fresh stock solutions in a recommended solvent (e.g., DMSO). Ensure the final concentration of the solvent in the assay medium is not detrimental to the cells or the compound's stability. Verify the pH of all buffers and solutions. Run a concentration-response curve with the fresh stock to confirm activity.
Appearance of unknown peaks in HPLC analysis. Chemical degradation of this compound.Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. Review the experimental conditions (pH, temperature, light exposure, presence of oxidizing agents) to identify the likely stressor. Modify the protocol to minimize exposure to the identified stressor.
Variability in experimental results between batches. Inconsistent storage or handling of this compound.Implement a strict protocol for the storage and handling of this compound, including aliquoting stock solutions to minimize freeze-thaw cycles. Ensure all personnel are following the same procedures. Qualify new batches of this compound upon receipt to ensure consistency.

Hypothetical Degradation Profile of this compound

The following table summarizes the expected degradation of this compound under forced degradation conditions, based on the known reactivity of its functional groups. Note: This data is hypothetical and intended for illustrative purposes due to the lack of published experimental results.

Stress Condition Reagent/Condition Time Expected Degradation (%) Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl24 hours15 - 25%Cleavage of the ether linkage.
Basic Hydrolysis 0.1 M NaOH24 hours5 - 10%Potential hydrolysis of the carboxylic acid group to a salt.
Oxidation 3% H₂O₂24 hours20 - 40%Oxidation of the thioether to sulfoxide and/or sulfone.
Thermal 60°C48 hours< 5%Minimal degradation expected.
Photolytic UV light (254 nm)24 hours10 - 20%Degradation of the phenyl-1,3-oxazole ring.

Key Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at room temperature for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 60°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Characterize any significant degradation products using LC-MS/MS.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 6.8).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (determined by UV scan of this compound).

    • Injection Volume: 10 µL.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity should be confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent drug peak.

Visualizing Potential Degradation and Workflows

Aleglitazar_Degradation_Pathways cluster_stressors Stress Conditions cluster_molecule This compound cluster_products Potential Degradation Products Acidic\nHydrolysis Acidic Hydrolysis This compound This compound (C24H23NO5S) Acidic\nHydrolysis->this compound Oxidation Oxidation Oxidation->this compound Photolysis Photolysis Photolysis->this compound Ether_Cleavage Ether Cleavage Product This compound->Ether_Cleavage Ether Cleavage Thioether_Oxidation Thioether Oxidation (Sulfoxide/Sulfone) This compound->Thioether_Oxidation Thioether Oxidation Oxazole_Degradation Oxazole Ring Degradation Product This compound->Oxazole_Degradation Ring Degradation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow A Prepare this compound Stock Solution B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Analyze by Stability-Indicating HPLC Method B->C D Quantify Degradation C->D E Identify Degradation Products (LC-MS/MS) C->E

Caption: Workflow for forced degradation studies.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual PPARα/γ agonist, aleglitazar, in animal models. The information provided is intended to help mitigate potential side effects observed during preclinical studies.

Troubleshooting Guides

This section offers practical guidance in a question-and-answer format to address specific issues that may arise during your experiments with this compound.

Issue 1: Observation of Bone Loss or Increased Fracture Rates

Question: We are observing decreased bone mineral density (BMD) and an increased incidence of fractures in our rodent models treated with this compound. How can we mitigate this?

Answer: this compound's PPARγ agonism can lead to bone loss. Consider the following strategies:

  • Co-administration with a PPARα Agonist: Preclinical studies suggest that PPARα activation may have positive effects on bone health. Co-treatment with a selective PPARα agonist, such as fenofibrate, could potentially counteract the negative skeletal effects of this compound.

  • Dose-Response Evaluation: Determine the lowest effective dose of this compound for your desired therapeutic effect to minimize off-target effects on bone.

  • Dietary Supplementation: Ensure the diet of your animal models is adequately supplemented with calcium and vitamin D to support bone health.

Experimental Protocol: Assessing Bone Mineral Density (BMD) in Rodents

A detailed protocol for assessing BMD using Dual-Energy X-ray Absorptiometry (DXA) is provided below.

StepProcedureDetails
1Animal Preparation Anesthetize the rodent using an appropriate anesthetic agent (e.g., isoflurane). Place the animal in a prone position on the DXA scanner bed.
2Image Acquisition Perform a whole-body scan using a small animal software package. Ensure consistent positioning for all animals across all time points.
3Region of Interest (ROI) Selection Define ROIs for the lumbar spine (L1-L4) and the femur. Use consistent anatomical landmarks for ROI placement.
4Data Analysis The software will calculate BMD (g/cm²) for the selected ROIs. Compare BMD values between treatment and control groups.

Quantitative Data Summary: Effect of Co-treatment on BMD

Treatment GroupMean BMD (g/cm²) at 12 weeks% Change from Control
Vehicle Control0.058 ± 0.003-
This compound (10 mg/kg)0.052 ± 0.004-10.3%
This compound (10 mg/kg) + Fenofibrate (100 mg/kg)0.057 ± 0.003-1.7%

Fictional data for illustrative purposes.

Issue 2: Signs of Fluid Retention and Edema

Question: Our animals are exhibiting signs of fluid retention, such as rapid weight gain and peripheral edema, after this compound administration. What is the cause and how can we manage it?

Answer: Fluid retention is a known side effect of PPARγ agonists, mediated in part by the renal epithelial sodium channel (ENaC).

  • Diuretic Co-therapy: The use of an ENaC inhibitor, such as amiloride, can help to mitigate fluid retention.

  • Fluid and Electrolyte Monitoring: Closely monitor body weight, water intake, and urine output. Serum electrolytes should also be monitored periodically.

  • Dose Adjustment: A dose reduction of this compound may alleviate the severity of edema.

Experimental Protocol: Carrageenan-Induced Paw Edema Model to Assess Anti-inflammatory Effects of Co-therapies

This protocol can be adapted to assess the potential of co-administered agents to reduce this compound-induced fluid retention.

StepProcedureDetails
1Baseline Measurement Measure the paw volume of the rats using a plethysmometer.
2Drug Administration Administer this compound with or without the mitigating agent (e.g., amiloride) at the desired doses and route.
3Induction of Edema One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
4Paw Volume Measurement Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
5Data Analysis Calculate the percentage of edema inhibition for each treatment group compared to the control group.

Quantitative Data Summary: Effect of Amiloride on this compound-Induced Weight Gain

Treatment GroupMean Body Weight Gain (g) at 4 weeks% Reduction in Weight Gain vs. This compound alone
Vehicle Control15 ± 2-
This compound (10 mg/kg)35 ± 4-
This compound (10 mg/kg) + Amiloride (5 mg/kg)20 ± 342.9%

Fictional data for illustrative purposes.

Issue 3: Indications of Renal Impairment

Question: We have observed elevated serum creatinine and blood urea nitrogen (BUN) levels in animals treated with this compound, suggesting potential renal toxicity. How should we proceed?

Answer: PPAR agonists can influence renal function. It is crucial to monitor and manage these effects.

  • Hydration: Ensure animals have free access to water to maintain adequate hydration.

  • Kidney Function Monitoring: Regularly monitor serum creatinine, BUN, and urinary albumin-to-creatinine ratio (UACR).

  • Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the kidneys to assess for any structural changes.

  • Consideration of Renoprotective Agents: In consultation with a veterinarian or toxicologist, consider the co-administration of agents with known renoprotective effects, though specific interactions with this compound would need to be carefully evaluated.

Experimental Protocol: Assessment of Renal Function in Rodents

StepProcedureDetails
1Sample Collection Collect blood samples via tail vein or retro-orbital sinus at baseline and regular intervals during the study. Collect urine samples using metabolic cages.
2Biochemical Analysis Analyze serum for creatinine and BUN levels using standard biochemical assays. Analyze urine for albumin and creatinine concentrations to calculate the UACR.
3Data Interpretation Compare the renal function parameters of the this compound-treated group with the control group to identify any significant changes.

Quantitative Data Summary: Renal Function Parameters

Treatment GroupSerum Creatinine (mg/dL)BUN (mg/dL)UACR (µg/mg)
Vehicle Control0.5 ± 0.120 ± 330 ± 5
This compound (10 mg/kg)0.8 ± 0.235 ± 5100 ± 15

Fictional data for illustrative purposes.

Issue 4: Evidence of Cardiac Hypertrophy or Heart Failure

Question: Our long-term studies with this compound in a rodent model are showing signs of cardiac hypertrophy on necropsy and some animals are developing signs of heart failure. How can we address this?

Answer: Dual PPARα/γ agonists have been associated with cardiac side effects. A potential mechanism involves competition for the coactivator PGC-1 and reduced SIRT1 expression, leading to mitochondrial dysfunction.[1]

  • Co-administration with Resveratrol: Resveratrol has been shown to ameliorate the reduction in SIRT1 expression caused by some dual PPAR agonists, which may offer a protective effect.[1]

  • Cardiac Function Monitoring: Implement in-life monitoring of cardiac function using techniques like echocardiography.

  • Cardiomyopathy Biomarkers: Monitor serum levels of cardiac biomarkers such as troponins and brain natriuretic peptide (BNP).

  • Histopathology: Conduct detailed histopathological analysis of heart tissue, including staining for fibrosis and cardiomyocyte size.

Experimental Protocol: Echocardiographic Assessment of Cardiac Function in Rats

StepProcedureDetails
1Animal Preparation Anesthetize the rat and place it in the left lateral decubitus position. Shave the chest area.
2Image Acquisition Use a high-frequency ultrasound system with a small animal probe. Obtain parasternal long-axis and short-axis views.
3Measurements Measure left ventricular internal diameter in diastole (LVIDd) and systole (LVIDs), and wall thickness. Calculate fractional shortening (FS) and ejection fraction (EF).
4Doppler Imaging Use Doppler imaging to assess blood flow and diastolic function.
5Data Analysis Compare cardiac parameters between treatment groups over time.

Quantitative Data Summary: Cardiac Parameters with Resveratrol Co-treatment

Treatment GroupLeft Ventricular Mass (g)Ejection Fraction (%)
Vehicle Control0.85 ± 0.0575 ± 5
This compound (10 mg/kg)1.15 ± 0.0860 ± 7
This compound (10 mg/kg) + Resveratrol (50 mg/kg)0.95 ± 0.0670 ± 6

Fictional data for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms behind this compound's side effects?

A1: The side effects of this compound are primarily linked to its dual agonism of PPARα and PPARγ. PPARγ activation is associated with adipogenesis, which can lead to bone loss by shifting mesenchymal stem cell differentiation away from osteoblasts. It is also implicated in fluid retention through its effects on renal sodium handling. The cardiac side effects of dual agonists may be related to complex interactions with metabolic pathways in the heart, potentially involving the coactivator PGC-1.[1]

Q2: In which animal models have these side effects been most prominently observed?

A2: Rodent models, particularly rats and mice, are commonly used and have shown susceptibility to PPAR agonist-related side effects such as bone loss and fluid retention. Non-human primates have also been used in preclinical studies of dual PPAR agonists to assess cardiovascular and metabolic effects. The choice of model can influence the manifestation and severity of side effects.

Q3: Are there any alternative dual PPARα/γ agonists with a better safety profile reported in animal models?

A3: The development of most dual PPARα/γ agonists has been challenging due to safety concerns. While some newer compounds are in early development, a comprehensive safety profile in animal models that is demonstrably superior to this compound is not yet well-established in publicly available literature.

Q4: How can I differentiate between a therapeutic effect and an early adverse event?

A4: Careful dose-response studies are essential. A therapeutic window should be established where the desired metabolic benefits are observed without significant adverse effects. Close monitoring of the specific parameters outlined in the troubleshooting guides (e.g., BMD, renal function markers, cardiac function) is critical to detect the onset of adverse events early.

Q5: What is the mechanism by which resveratrol might mitigate cardiac side effects?

A5: Some dual PPARα/γ agonists can reduce the expression of SIRT1, a key regulator of the metabolic coactivator PGC-1, in cardiac tissue.[1] This can lead to mitochondrial dysfunction. Resveratrol is an activator of SIRT1, and by increasing its activity, it may counteract the negative effects of the dual agonist on cardiac energy metabolism.[1]

Visualizations

Aleglitazar_Signaling_Pathway cluster_this compound This compound cluster_PPAR PPAR Activation cluster_Effects Physiological Effects This compound This compound PPARa PPARα This compound->PPARa Agonist PPARg PPARγ This compound->PPARg Agonist Lipid Improved Lipid Profile PPARa->Lipid Cardiac Cardiac Dysfunction PPARa->Cardiac Dual Activation Glucose Improved Glucose Homeostasis PPARg->Glucose Bone Bone Loss PPARg->Bone Fluid Fluid Retention PPARg->Fluid PPARg->Cardiac Dual Activation

Caption: this compound signaling pathway and its physiological effects.

Experimental_Workflow_Mitigation cluster_Experiment Experimental Workflow Start Start: this compound Administration in Animal Model Observe Observe Side Effects (e.g., Bone Loss, Edema, Cardiac Issues) Start->Observe Mitigate Implement Mitigation Strategy (e.g., Co-administration, Dose Adjustment) Observe->Mitigate Side Effect Detected Analyze Analyze Data and Report Findings Observe->Analyze No Side Effect Monitor Monitor Efficacy and Safety Parameters Mitigate->Monitor Monitor->Analyze

Caption: Experimental workflow for mitigating this compound side effects.

Logical_Relationship_Side_Effects cluster_PPARg PPARγ Activation cluster_SideEffects Potential Side Effects cluster_Dual Dual PPARα/γ Activation cluster_Cardiac Potential Side Effect PPARg PPARγ BoneLoss Bone Loss PPARg->BoneLoss promotes Edema Edema PPARg->Edema promotes Dual Dual Activation Cardiac Cardiac Hypertrophy Dual->Cardiac can lead to

Caption: Logical relationship between PPAR activation and side effects.

References

Drug-drug interaction potential of Aleglitazar in co-administration studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the drug-drug interaction potential of Aleglitazar based on co-administration studies. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound and which cytochrome P450 enzyme is critically involved?

This compound is predominantly eliminated through metabolism, with its metabolites excreted mainly in feces (around 66%) and to a lesser extent in urine (around 28%). Only a small fraction of the drug is excreted unchanged.[1] In vivo data strongly suggest that CYP2C8 is a key enzyme in the metabolism of this compound. This is evidenced by a clinically significant drug-drug interaction with clopidogrel, a known moderate inhibitor of CYP2C8.[2][3] Co-administration of clopidogrel with this compound resulted in a 16.4% lower apparent clearance of this compound, leading to increased exposure.[1]

Q2: Are there any clinically relevant interactions between this compound and statins?

No, co-administration of this compound with high-dose atorvastatin (80 mg) or rosuvastatin (40 mg) does not result in clinically relevant pharmacokinetic interactions.[4] While the peak plasma concentration (Cmax) for both statins showed a slight increase when administered with this compound, the total exposure (AUC) remained unaffected. Similarly, the pharmacokinetic profile of this compound was not altered by the co-administration of these statins.

Q3: What is the effect of this compound on the pharmacokinetics and pharmacodynamics of warfarin?

Co-administration of this compound with warfarin leads to a minor reduction in the exposure of both S-warfarin and R-warfarin (18% and 13% decrease in AUC, respectively). However, this change did not translate into any significant alteration of the pharmacodynamic effects of warfarin, as measured by prothrombin time and factor VII activity. Therefore, it is considered unlikely that the efficacy or safety of either this compound or warfarin would be affected by their co-administration.

Q4: Is there any information on the interaction of this compound with metformin?

A pooled analysis of three phase III clinical trials evaluated the efficacy and safety of this compound as an add-on therapy to metformin. This analysis demonstrated that the combination was effective in improving glycemic control and lipid profiles and was generally well-tolerated. However, specific pharmacokinetic drug-drug interaction data (such as AUC and Cmax ratios) from a dedicated co-administration study were not provided in the pooled analysis. A clinical trial (NCT01691846) was designed to assess the combination therapy, but the detailed pharmacokinetic interaction results are not publicly available.

Q5: Has the interaction between this compound and oral contraceptives been studied?

Yes, a clinical trial (NCT01615354) was designed to investigate the effect of this compound on the pharmacokinetics and pharmacodynamics of a combined oral contraceptive, Microgynon®, in healthy female volunteers. The study was a randomized, double-blind, placebo-controlled, crossover trial. However, the results of this study, including quantitative pharmacokinetic data, have not been found in the public domain.

Q6: What is the potential for interaction between this compound and digoxin?

A clinical study (NCT01701739) was planned to assess the effect of multiple doses of this compound on the pharmacokinetics of a single dose of digoxin in healthy volunteers. This was designed as an open-label, two-period, fixed-sequence study. As with the oral contraceptive study, the quantitative results from this trial are not publicly available.

Troubleshooting Guides

Issue: Unexpected variability in this compound plasma concentrations in subjects co-medicated with clopidogrel.

Possible Cause: This variability is likely due to a drug-drug interaction at the metabolic level. This compound is a substrate of the cytochrome P450 enzyme CYP2C8, and clopidogrel is a moderate inhibitor of this enzyme. Inhibition of CYP2C8 by clopidogrel reduces the clearance of this compound, leading to higher plasma concentrations.

Troubleshooting Steps:

  • Confirm Co-medication: Verify if the subjects are indeed taking clopidogrel concomitantly.

  • Genotype for CYP2C8 Variants: Consider genotyping the subjects for polymorphisms in the CYP2C8 gene, as this may explain inter-individual differences in the magnitude of the interaction.

  • Therapeutic Drug Monitoring: If feasible, monitor this compound plasma concentrations to assess the extent of the increased exposure in individuals.

  • Dose Adjustment Consideration: In a clinical setting, a dose reduction of this compound might be necessary for patients who must take clopidogrel.

Issue: Designing a study to evaluate a potential new drug's interaction with this compound.

Experimental Design Considerations:

  • Metabolic Profile of the New Drug: First, determine the primary metabolic pathways of the new drug. If it is a strong inhibitor or inducer of CYP2C8, there is a high potential for interaction with this compound.

  • In Vitro Studies: Conduct in vitro studies using human liver microsomes to assess the inhibitory or inductive potential of the new drug on CYP2C8-mediated this compound metabolism.

  • Clinical Study Design: A crossover study design is generally preferred for drug-drug interaction studies to minimize inter-individual variability. Healthy volunteers are typically enrolled.

  • Pharmacokinetic Sampling: Ensure a rich sampling schedule around the expected Tmax of both drugs and extending for at least five half-lives to accurately determine AUC and Cmax.

Data from Co-administration Studies

Table 1: Pharmacokinetic Parameters of Atorvastatin and Rosuvastatin Co-administered with this compound
Co-administered DrugParameterStatin Alone (Mean)Statin + this compound (Mean)Geometric Mean Ratio (90% CI)
Atorvastatin (80 mg) Cmax (ng/mL)43.151.51.19 (1.03 - 1.38)
AUC0-24 (ng·h/mL)3093211.04 (0.94 - 1.15)
Rosuvastatin (40 mg) Cmax (ng/mL)18.724.11.29 (1.11 - 1.50)
AUC0-24 (ng·h/mL)1681791.06 (0.97 - 1.17)
Table 2: Pharmacokinetic Parameters of S-Warfarin and R-Warfarin Co-administered with this compound
Co-administered DrugParameterWarfarin Alone (Mean)Warfarin + this compound (Mean)% Change
S-Warfarin Cmax (µg/mL)1.481.36-8.1%
AUC0-∞ (µg·h/mL)71.959.0-18%
R-Warfarin Cmax (µg/mL)1.010.93-7.9%
AUC0-∞ (µg·h/mL)104.791.1-13%

Experimental Protocols

This compound and Statins Co-administration Study
  • Study Design: A two-cohort, open-label, randomized, three-period crossover study.

  • Subjects: 44 healthy volunteers.

  • Dosing Regimen:

    • Period 1: this compound 300 µg once daily for 7 days.

    • Period 2: Atorvastatin 80 mg or Rosuvastatin 40 mg once daily for 7 days.

    • Period 3: this compound 300 µg co-administered with either Atorvastatin 80 mg or Rosuvastatin 40 mg once daily for 7 days.

  • Pharmacokinetic Sampling: Plasma concentrations of this compound, atorvastatin, and rosuvastatin were measured on day 7 of each period.

  • Bioanalytical Method: Plasma concentrations were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

This compound and Warfarin Co-administration Study
  • Study Design: An open-label, randomized, two-period, crossover study.

  • Subjects: 12 healthy male subjects.

  • Dosing Regimen:

    • Treatment A: A single oral dose of warfarin.

    • Treatment B: this compound administered once daily for 12 days, with a single oral dose of warfarin co-administered on day 6.

    • A 14-day washout period separated the two treatment periods.

  • Pharmacokinetic and Pharmacodynamic Assessments:

    • Plasma concentrations of S- and R-warfarin were measured to determine pharmacokinetic parameters.

    • Prothrombin time and factor VII activity were measured to assess the pharmacodynamic effects.

Visualizations

Aleglitazar_Metabolism This compound This compound (Oral Administration) GI_Absorption GI Absorption This compound->GI_Absorption Systemic_Circulation Systemic Circulation (Parent Drug) GI_Absorption->Systemic_Circulation Metabolism Hepatic Metabolism Systemic_Circulation->Metabolism CYP2C8 CYP2C8 Metabolism->CYP2C8 Metabolites Inactive Metabolites (M1 and M6) Metabolism->Metabolites CYP2C8->Metabolism Catalyzes Clopidogrel Clopidogrel (CYP2C8 Inhibitor) Clopidogrel->CYP2C8 Inhibits Excretion Excretion Metabolites->Excretion Feces Feces (~66%) Excretion->Feces Urine Urine (~28%) Excretion->Urine

Caption: this compound metabolic pathway and interaction with CYP2C8 inhibitors.

DDI_Workflow cluster_protocol Drug-Drug Interaction Study Protocol cluster_period1 Period 1 cluster_period2 Period 2 cluster_period3 Period 3 (Co-administration) start Healthy Volunteers Recruitment & Screening randomization Randomization start->randomization drug_A Administer Drug A (e.g., this compound) randomization->drug_A washout Washout Period drug_B Administer Drug B (e.g., Warfarin) washout->drug_B drug_AB Administer Drug A + Drug B washout->drug_AB pk_A Pharmacokinetic Sampling drug_A->pk_A pk_A->washout pk_B Pharmacokinetic Sampling drug_B->pk_B pk_B->washout pk_AB Pharmacokinetic Sampling drug_AB->pk_AB analysis Bioanalysis of Samples (LC-MS/MS) pk_AB->analysis stat_analysis Statistical Analysis (AUC, Cmax Ratios) analysis->stat_analysis report Conclusion on Interaction Potential stat_analysis->report

Caption: Generalized workflow for a crossover drug-drug interaction study.

References

Validation & Comparative

A Comparative Guide to Aleglitazar and Pioglitazone in Glycemic Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of aleglitazar and pioglitazone, two peroxisome proliferator-activated receptor (PPAR) agonists, with a focus on their efficacy in glycemic control. The information is compiled from publicly available clinical trial data and scientific literature to support research and development in the field of metabolic diseases.

Introduction

This compound is an investigational dual PPARα/γ agonist, designed to address both hyperglycemia and dyslipidemia, common comorbidities in type 2 diabetes. Pioglitazone, a well-established thiazolidinedione, is a selective PPARγ agonist primarily used to improve insulin sensitivity and manage blood glucose levels. This guide delves into their comparative performance in glycemic control, supported by experimental data, and outlines the methodologies of key clinical trials.

Mechanism of Action: A Tale of Two PPARs

Both this compound and pioglitazone exert their effects by activating PPARs, which are nuclear receptors that regulate gene expression. However, their selectivity for different PPAR isoforms leads to distinct pharmacological profiles.

  • Pioglitazone: As a selective agonist of PPARγ, pioglitazone primarily targets adipose tissue, skeletal muscle, and the liver.[1] Activation of PPARγ in these tissues leads to enhanced insulin sensitivity, increased glucose uptake by peripheral tissues, and reduced hepatic glucose production.[1]

  • This compound: Being a dual agonist, this compound activates both PPARα and PPARγ. The PPARγ agonism mirrors the action of pioglitazone in improving insulin sensitivity and glucose metabolism. The additional activation of PPARα is primarily associated with the regulation of lipid metabolism, including fatty acid oxidation.

Below are diagrams illustrating the signaling pathways of these two drugs.

pioglitazone_pathway Pioglitazone Pioglitazone PPARg PPARγ Pioglitazone->PPARg activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Glucose_Uptake Increased Glucose Uptake Gene_Expression->Glucose_Uptake Gluconeogenesis Decreased Hepatic Gluconeogenesis Gene_Expression->Gluconeogenesis Insulin_Sensitivity Improved Insulin Sensitivity Glucose_Uptake->Insulin_Sensitivity Gluconeogenesis->Insulin_Sensitivity

Pioglitazone Signaling Pathway

aleglitazar_pathway cluster_gamma PPARγ Pathway cluster_alpha PPARα Pathway This compound This compound PPARg PPARγ This compound->PPARg activates PPARa PPARα This compound->PPARa activates RXR_g RXR PPARg->RXR_g heterodimerizes with PPRE_g PPRE RXR_g->PPRE_g binds to Gene_Expression_g Target Gene Expression (γ) PPRE_g->Gene_Expression_g Glucose_Metabolism Improved Glucose Metabolism Gene_Expression_g->Glucose_Metabolism RXR_a RXR PPARa->RXR_a heterodimerizes with PPRE_a PPRE RXR_a->PPRE_a binds to Gene_Expression_a Target Gene Expression (α) PPRE_a->Gene_Expression_a Lipid_Metabolism Improved Lipid Metabolism Gene_Expression_a->Lipid_Metabolism clinical_trial_workflow Start Trial Start Screening Patient Screening (Inclusion/Exclusion Criteria) Start->Screening Randomization Randomization Screening->Randomization Group_A Treatment Group (e.g., this compound) Randomization->Group_A Group_B Comparator Group (e.g., Pioglitazone/Placebo) Randomization->Group_B Treatment_Period Treatment Period (e.g., 16-26 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Data_Collection Data Collection (HbA1c, FPG, Safety) Treatment_Period->Data_Collection Analysis Data Analysis Data_Collection->Analysis Results Results Interpretation Analysis->Results End Trial End Results->End

References

A Comparative Analysis of Aleglitazar and Other PPAR Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as ligand-activated transcription factors, playing a pivotal role in regulating glucose homeostasis, lipid metabolism, and inflammation.[1][2][3] Three main isoforms have been identified: PPARα, PPARγ, and PPARβ/δ.[4] PPARα is highly expressed in tissues with high fatty acid catabolism rates, like the liver, and its activation (e.g., by fibrates) primarily improves lipid profiles by lowering triglycerides and increasing high-density lipoprotein (HDL) cholesterol.[4] PPARγ is predominantly found in adipose tissue and is the main target for the thiazolidinedione (TZD) class of drugs, which enhance insulin sensitivity.

The development of dual PPAR agonists, particularly those targeting both PPARα and PPARγ, was driven by the therapeutic goal of creating a single molecule to address both hyperglycemia and dyslipidemia, common comorbidities in type 2 diabetes mellitus (T2DM). Aleglitazar is one such balanced dual PPARα/γ agonist. This guide provides a comparative analysis of this compound against other selective and dual PPAR agonists, supported by experimental data, to offer a comprehensive overview for researchers and drug development professionals.

Mechanism of Action: The PPAR Signaling Pathway

PPARs exert their effects by forming a heterodimer with the retinoid X receptor (RXR). Upon binding to a ligand (agonist), the receptor complex undergoes a conformational change, leading to the recruitment of coactivator proteins and the dissociation of corepressors. This activated complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription to control metabolic pathways.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPAR Agonist (e.g., this compound) PPAR_RXR_inactive PPAR RXR Corepressor Complex Ligand->PPAR_RXR_inactive Binding & Activation PPAR_RXR_active PPAR RXR Coactivator Complex PPAR_RXR_inactive->PPAR_RXR_active Conformational Change (Corepressor release, Coactivator recruitment) PPRE PPRE (DNA Response Element) PPAR_RXR_active->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Regulation Regulation of Lipid & Glucose Metabolism Gene_Transcription->Metabolic_Regulation Leads to

Caption: General signaling pathway of PPAR agonists.

Comparative Efficacy Analysis

The primary appeal of dual PPARα/γ agonists like this compound is their potential to simultaneously improve both glycemic control and lipid profiles. The following tables summarize key performance data from preclinical and clinical studies, comparing this compound with selective PPARα agonists (Fenofibrate), PPARγ agonists (Pioglitazone, Rosiglitazone), partial PPARγ agonists (Balaglitazone), and other dual PPARα/γ agonists (Ragaglitazar, Saroglitazar, Tesaglitazar).

Glycemic Control

Dual agonists and selective PPARγ agonists demonstrate significant efficacy in improving measures of glycemic control. This compound showed reductions in HbA1c comparable to or greater than pioglitazone in some studies. Partial agonists like Balaglitazone also provide robust glycemic control, potentially with a better safety profile.

Table 1: Comparative Effects on Glycemic Parameters

Agonist (Class) Dose Change in HbA1c (%) Change in Fasting Plasma Glucose (FPG) Change in HOMA-IR Key Study Reference
This compound (Dual α/γ) 150 µ g/day -0.36 to -1.35 ↓ (Significant) ↓ (Significant) Pooled Phase III Data, SYNCHRONY
Pioglitazone (Selective γ) 45 mg/day -1.22 ↓ (Significant) ↓ (Significant) Saad et al., 2004, Balaglitazone Phase III
Rosiglitazone (Selective γ) 10 mg/kg/day - Improved NO/ONOO- ratio - Obese Zucker Rat Study
Fenofibrate (Selective α) 100 mg/kg No significant effect No significant effect No significant effect Saroglitazar Preclinical
Saroglitazar (Dual α/γ) 4 mg/day -0.3 -27.3 mg/dL Potent insulin-sensitizing Phase II Study, Preclinical
Ragaglitazar (Dual α/γ) 4 mg/day -1.3 -74 mg/dL Improved insulin sensitivity by 72% Saad et al., 2004, ZDF Rat Study
Tesaglitazar (Dual α/γ) 1.0 mg/day ↓ (Significant) -41.1 mg/dL ↓ (Significant) Dose-Ranging Trial

| Balaglitazone (Partial γ) | 10-20 mg/day | -0.99 to -1.11 | ↓ (Significant) | - | Phase III vs. Pioglitazone |

Note: Direct comparison between studies should be made with caution due to differences in study design, duration, and patient populations. Some data is from preclinical models and is not directly comparable to human clinical data.

Lipid Profile Management

The dual activation of PPARα and PPARγ by agents like this compound results in a comprehensive improvement of the lipid profile, significantly reducing triglycerides (TG) and increasing HDL-cholesterol (HDL-C), effects that are hallmarks of PPARα activation.

Table 2: Comparative Effects on Lipid Parameters

Agonist (Class) Dose Change in Triglycerides (TG) Change in HDL-C Change in LDL-C Key Study Reference
This compound (Dual α/γ) 150 µ g/day ↓ up to 38% ↑ up to 28% ↓ (Significant) SYNCHRONY Study, Rhesus Monkey Study
Pioglitazone (Selective γ) 45 mg/day ↓ ~13.6% ↑ ~13.2% ↑ ~6.9% Saad et al., 2004
Fenofibrate (Selective α) 50 mg/kg/day ↓ (Significant) - - Obese Zucker Rat Study
Saroglitazar (Dual α/γ) 4 mg/day ↓ ~45% ↑ ~3.8-7.6% ↓ (Significant) Phase II & Add-on Studies
Ragaglitazar (Dual α/γ) 4 mg/day ↓ 62% ↑ 31% ↓ 14% Saad et al., 2004

| Tesaglitazar (Dual α/γ) | 1.0 mg/day | ↓ 32.9% | ↑ 15.0% | - | Dose-Ranging Trial |

Safety and Tolerability Profile

Despite promising efficacy in improving metabolic parameters, the development of many dual PPAR agonists has been hampered by safety concerns. This compound's development was halted due to a lack of cardiovascular efficacy in a large outcomes trial (ALECARDIO) and an increased risk of adverse events characteristic of both PPARα and PPARγ activation. These include weight gain, edema, heart failure, bone fractures, and renal dysfunction (increased serum creatinine).

Table 3: Comparative Safety and Tolerability Profiles

Agonist Key Adverse Events Observed in Studies Reason for Discontinuation (If applicable) Key Study Reference
This compound Increased hypoglycemia, GI hemorrhages, renal dysfunction, peripheral edema, weight gain, bone fractures. Lack of cardiovascular benefit and unfavorable risk profile in the ALECARDIO trial. ALECARDIO Trial, Meta-analysis
Pioglitazone Weight gain, edema, heart failure, bone fractures. - Review of Safety
Rosiglitazone Weight gain, edema, increased risk of myocardial infarction. Largely withdrawn from market due to cardiovascular concerns. General knowledge
Saroglitazar Generally well-tolerated; some reports of increased creatinine but no significant adverse effects on liver function. - Systematic Review, Clinical Use Review
Ragaglitazar Edema, weight increase, leukopenia, anemia. Development discontinued. Saad et al., 2004
Tesaglitazar Increased serum creatinine, reduction in glomerular filtration rate. Development terminated during Phase III trials due to renal side effects. Review

| Balaglitazone | Less weight gain and fluid retention compared to full agonists like pioglitazone. | - | Preclinical & Phase III studies |

Experimental Protocols

The evaluation of PPAR agonists involves a range of in-vitro and in-vivo experimental models to determine efficacy and safety.

In-Vitro: PPAR Transactivation Assay

This cell-based assay is fundamental for determining a compound's agonist activity on specific PPAR isoforms.

  • Objective: To quantify the ability of a compound to activate PPARα and PPARγ transcription.

  • Methodology:

    • Cell Culture: A suitable cell line (e.g., HEK293 or SH-SY5Y) is cultured under standard conditions.

    • Transfection: Cells are co-transfected with two plasmids: one expressing a fusion protein of the PPAR ligand-binding domain (LBD) with a GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.

    • Treatment: Transfected cells are incubated with varying concentrations of the test compound (e.g., this compound) and known agonists (e.g., Rosiglitazone for PPARγ, WY-14643 for PPARα) as positive controls.

    • Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the transcriptional activation of the PPAR-LBD.

    • Data Analysis: Dose-response curves are generated to calculate EC₅₀ values (the concentration required to elicit a half-maximal response), indicating the potency of the agonist.

In-Vivo: Animal Models of Insulin Resistance

Genetically modified or diet-induced animal models are crucial for assessing the metabolic effects of PPAR agonists in a complex physiological system.

  • Objective: To evaluate the effects of an agonist on glycemic control, lipid profiles, and insulin sensitivity.

  • Animal Models: Common models include db/db mice (leptin receptor deficient), Zucker fa/fa rats (leptin receptor mutation), or diet-induced obese (DIO) rodents.

  • Experimental Workflow:

    • Acclimatization & Grouping: Animals are acclimatized and randomized into treatment groups (vehicle control, test compound at various doses, active comparator).

    • Dosing: The compound is administered daily via oral gavage for a specified period (e.g., 12 days to 12 weeks).

    • Monitoring: Body weight, food intake, and water intake are monitored regularly.

    • Metabolic Assessments:

      • Blood Sampling: Blood is collected periodically to measure FPG, insulin, HbA1c, and lipid panels (TG, TC, HDL-C, LDL-C).

      • Oral Glucose Tolerance Test (OGTT): To assess glucose disposal.

      • Hyperinsulinemic-Euglycemic Clamp: Considered the gold standard for measuring insulin sensitivity by determining the glucose infusion rate required to maintain euglycemia under hyperinsulinemic conditions.

    • Terminal Procedures: At the end of the study, animals are euthanized, and tissues (liver, adipose, muscle) are collected for gene expression analysis (e.g., qPCR for PPAR target genes) or histological examination.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Model Select Animal Model (e.g., Zucker fa/fa rats) Randomize Randomize into Groups (Vehicle, Test Drug, Comparator) Model->Randomize Dosing Daily Oral Dosing (e.g., 4-12 weeks) Randomize->Dosing Monitoring Monitor Body Weight & Food Intake Dosing->Monitoring Blood Periodic Blood Sampling (Glucose, Lipids, Insulin) Monitoring->Blood Clamp Hyperinsulinemic- Euglycemic Clamp Blood->Clamp Tissues Terminal Tissue Collection (Liver, Adipose) Clamp->Tissues Analysis Biochemical & Molecular Analysis (Histology, qPCR) Tissues->Analysis

Caption: Workflow for in-vivo evaluation of PPAR agonists.

Conclusion

This compound, as a balanced dual PPARα/γ agonist, demonstrated significant efficacy in improving both glycemic and lipid parameters in preclinical and early-phase clinical trials. Its profile suggested a potent therapeutic option for managing the intertwined pathologies of T2DM and dyslipidemia from a single molecule. However, the ultimate failure of the ALECARDIO outcomes trial highlighted a critical challenge for this class of drugs: translating improvements in surrogate metabolic markers into tangible cardiovascular benefits without incurring unacceptable safety liabilities.

The comparative data reveals a spectrum of activity and safety among PPAR agonists.

  • Selective PPARγ agonists (Pioglitazone) are effective insulin sensitizers but are associated with side effects like weight gain and edema.

  • Selective PPARα agonists (Fibrates) are primarily lipid-modifying agents with minimal effects on glycemia.

  • Dual PPARα/γ agonists show broad metabolic benefits but have consistently faced safety hurdles, particularly renal and cardiovascular concerns, leading to the discontinuation of several candidates like tesaglitazar and ragaglitazar.

  • Newer agents like Saroglitazar , which has predominant PPARα with moderate PPARγ activity, and partial agonists like Balaglitazone , represent ongoing strategies to optimize the benefit-risk ratio by modulating the degree and type of receptor activation.

For researchers, the story of this compound underscores the complexity of PPAR signaling and the need for drug development strategies that can dissociate the profound metabolic benefits of receptor activation from the mechanisms driving adverse events. Future research may focus on developing selective PPAR modulators (SPPARMs) that induce specific beneficial gene expression profiles while avoiding those linked to side effects.

References

Aleglitazar's Anti-Inflammatory Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-inflammatory properties of Aleglitazar, a dual peroxisome proliferator-activated receptor (PPAR) agonist. By objectively comparing its performance with other PPAR agonists and detailing the underlying experimental evidence, this document serves as a valuable resource for researchers and professionals in the field of drug development and inflammatory diseases.

Comparative Analysis of Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory effects in various experimental models. Its dual agonism of both PPARα and PPARγ receptors is believed to contribute to its broad-spectrum anti-inflammatory activity.

In Vitro Studies: Inhibition of Pro-inflammatory Mediators

A key study by Massaro et al. (2016) investigated the effects of this compound on tumor necrosis factor-alpha (TNF-α)-stimulated human adipocytes, a well-established in vitro model for inflammation. The study compared the efficacy of this compound with selective PPARα (fenofibrate) and PPARγ (rosiglitazone) agonists.

Key Findings:

  • This compound significantly reduced the expression of several key pro-inflammatory mediators, including interleukin-6 (IL-6), chemokine (C-X-C motif) ligand 10 (CXCL10), and monocyte chemoattractant protein-1 (MCP-1).[1]

  • The anti-inflammatory effects of this compound were comparable to those achieved with a combination of the single PPARα and PPARγ agonists.[1]

  • Furthermore, conditioned media from adipocytes treated with this compound demonstrated a reduced capacity to induce monocyte migration, an effect attributed to the suppression of MCP-1 secretion.[1]

Treatment GroupIL-6 ReductionCXCL10 ReductionMCP-1 ReductionMonocyte Migration Inhibition
This compound SignificantSignificantSignificantSignificant
Fenofibrate (PPARα agonist) ModerateModerateModerateModerate
Rosiglitazone (PPARγ agonist) ModerateModerateModerateModerate
Fenofibrate + Rosiglitazone SignificantSignificantSignificantSignificant

Table 1: Comparative Efficacy of this compound and Selective PPAR Agonists on Inflammatory Markers in TNF-α-Stimulated Adipocytes. Data summarized from Massaro et al. (2016). "Significant" indicates a marked reduction in the inflammatory marker, while "Moderate" indicates a less pronounced but still notable decrease.

In Vivo Studies: Attenuation of Acute Inflammation
CompoundDoseTime PointEdema Inhibition (%)
Indomethacin (Standard NSAID) 10 mg/kg3 hours~50-60%
Novel Anti-inflammatory Compounds Varies3-5 hoursUp to 70-80%

Table 2: Typical Efficacy of Anti-Inflammatory Compounds in the Carrageenan-Induced Paw Edema Model. This table provides a general reference for the expected efficacy of anti-inflammatory drugs in this standard in vivo model.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

TNF-α-Induced Inflammation in Human Adipocytes

This protocol is based on the methodology described by Massaro et al. (2016).

  • Cell Culture: Human Simpson-Golabi-Behmel syndrome (SGBS) preadipocytes are differentiated into mature adipocytes.

  • Treatment: Differentiated adipocytes are pre-treated with this compound (e.g., 100 nM), fenofibrate (e.g., 10 µM), rosiglitazone (e.g., 1 µM), or a combination of fenofibrate and rosiglitazone for 24 hours.

  • Inflammatory Challenge: Following pre-treatment, cells are stimulated with recombinant human TNF-α (e.g., 10 ng/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.

  • Analysis of Inflammatory Markers:

    • Gene Expression: RNA is extracted from the adipocytes, and the expression levels of IL-6, CXCL10, and MCP-1 are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

    • Protein Secretion: The concentrations of secreted IL-6, CXCL10, and MCP-1 in the cell culture supernatant are measured using enzyme-linked immunosorbent assay (ELISA).

Monocyte Migration Assay

This assay evaluates the effect of this compound on the chemotactic properties of adipocyte-secreted factors.

  • Preparation of Conditioned Media: Supernatants are collected from the TNF-α-stimulated adipocyte cultures treated with this compound or control vehicles.

  • Chemotaxis Assay: A Boyden chamber or a similar transwell system is used. Human monocytes (e.g., from the THP-1 cell line or primary human monocytes) are placed in the upper chamber. The conditioned media from the adipocyte cultures are placed in the lower chamber to act as a chemoattractant.

  • Quantification of Migration: After an incubation period (e.g., 4 hours), the number of monocytes that have migrated through the porous membrane to the lower chamber is quantified. This can be done by cell counting, fluorescent labeling, or other established methods.

Carrageenan-Induced Paw Edema in Rodents

This is a standard in vivo model to assess acute inflammation.

  • Animal Model: Typically, male Wistar rats or Swiss albino mice are used.

  • Treatment: Animals are pre-treated with this compound (at various doses, administered orally or intraperitoneally) or a vehicle control. A positive control group treated with a standard anti-inflammatory drug like indomethacin is also included.

  • Induction of Edema: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of the animals. The contralateral paw is injected with saline as a control.

  • Measurement of Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group compared to the vehicle control group.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound are mediated through the activation of PPARα and PPARγ, which in turn modulate the activity of key inflammatory signaling pathways. A primary target is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.

Aleglitazar_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates Aleglitazar_c This compound PPARa PPARα Aleglitazar_c->PPARa Activates PPARg PPARγ Aleglitazar_c->PPARg Activates PPAR_RXR PPAR/RXR Heterodimer PPARa->PPAR_RXR PPARg->PPAR_RXR RXR RXR RXR->PPAR_RXR Inflammatory_Genes Pro-inflammatory Genes (IL-6, CXCL10, MCP-1) NFkB_n->Inflammatory_Genes Induces Transcription PPAR_RXR->NFkB_n Transrepression (Inhibits Activity) PPRE PPRE PPAR_RXR->PPRE Binds to Anti_Inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_Inflammatory_Genes Promotes Transcription

Caption: this compound's anti-inflammatory signaling pathway.

Mechanism of Action:

  • Direct PPAR Activation: this compound binds to and activates both PPARα and PPARγ.

  • Heterodimerization: Activated PPARs form a heterodimer with the retinoid X receptor (RXR).

  • Gene Transcription Modulation:

    • Transactivation: The PPAR/RXR complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the increased expression of anti-inflammatory proteins.

    • Transrepression: The PPAR/RXR complex can also interfere with the activity of other transcription factors, such as NF-κB. This "transrepression" mechanism is a key component of the anti-inflammatory effects of PPAR agonists. By inhibiting NF-κB's ability to promote the transcription of pro-inflammatory genes, this compound effectively dampens the inflammatory cascade.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Adipocyte_Culture 1. Differentiate Human Preadipocytes Treatment 2. Treat with this compound vs Comparators Adipocyte_Culture->Treatment TNFa_Stim 3. Induce Inflammation with TNF-α Treatment->TNFa_Stim Analysis 4. Analyze Inflammatory Markers (RT-qPCR, ELISA) TNFa_Stim->Analysis Migration 5. Monocyte Migration Assay TNFa_Stim->Migration Animal_Model 1. Rodent Model of Acute Inflammation Aleglitazar_Admin 2. Administer this compound vs Controls Animal_Model->Aleglitazar_Admin Carrageenan 3. Induce Paw Edema with Carrageenan Aleglitazar_Admin->Carrageenan Edema_Measurement 4. Measure Paw Volume Over Time Carrageenan->Edema_Measurement

Caption: Experimental workflow for validating this compound's anti-inflammatory effects.

Conclusion

The available evidence strongly supports the anti-inflammatory properties of this compound. Its ability to act as a dual agonist for PPARα and PPARγ allows it to effectively suppress the expression of key pro-inflammatory mediators and inhibit inflammatory cell migration. These effects are largely mediated through the modulation of the NF-κB signaling pathway. While further in vivo studies with direct quantitative comparisons to other dual PPAR agonists would be beneficial, the existing data positions this compound as a compound with significant potential for the treatment of inflammatory conditions. This guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic utility of this compound.

References

Cross-validation of Aleglitazar's efficacy in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparative Guide for Researchers and Drug Development Professionals

Aleglitazar, a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), has demonstrated a multifaceted efficacy profile across a range of cell lines, positioning it as a compound of significant interest in metabolic and inflammatory research. This guide provides an objective comparison of this compound's performance against other relevant therapeutic alternatives, supported by experimental data. We delve into its effects on various cell types, from cardiomyocytes to immune cells, offering a cross-validated perspective on its potential applications.

Comparative Efficacy of this compound in Vitro

This compound's dual agonism translates to a broad spectrum of cellular effects, including modulation of glucose metabolism, lipid homeostasis, and inflammatory responses. The following tables summarize its quantitative effects in comparison to other agents in key cell lines.

Anti-inflammatory Effects in Macrophages

In models of inflammation, this compound exhibits potent anti-inflammatory properties. When compared to selective PPAR agonists, this compound demonstrates a comprehensive suppression of pro-inflammatory markers in human macrophage-like cells (THP-1) co-cultured with adipocytes, a model mimicking inflamed adipose tissue.

Table 1: Comparison of Anti-inflammatory Effects in Human Adipocyte/Macrophage Co-culture

Treatment (Concentration)IL-6 ReductionIL-8 ReductionMCP-1 ReductionPAI-1 ReductionAdiponectin Increase
This compound (as low as 13nM) 40-50% 30-40% 50-60% 50-60% 3-fold
Pioglitazone (2.8 µM)No significant reductionNo significant reductionNo significant reductionNo significant reduction1.5-fold
Fenofibric Acid (150 µM)No significant reductionNo significant reductionNo significant reductionNo significant reduction1.5-fold

Data sourced from studies on human adipocyte (SGBS) and macrophage-like (THP-1) cell co-cultures.[1]

Cardioprotective Effects in Cardiomyocytes

In the context of hyperglycemia-induced cardiac stress, this compound demonstrates significant protective effects on cardiomyocytes. Studies on human and mouse cardiomyocytes have shown its ability to mitigate apoptosis and enhance cell viability.

Table 2: Effects of this compound on Hyperglycemia-Induced Apoptosis in Cardiomyocytes

Treatment (Concentration)Cell ViabilityApoptosis ReductionCaspase-3 Activity Reduction
This compound (1.0 - 20 µM) Increased Attenuated Attenuated
Control (Hyperglycemia)Decreased-Increased

Data from studies on human and wild-type mice cardiomyocytes exposed to hyperglycemic conditions.[2][3][4]

Signaling Pathways and Experimental Workflows

To fully appreciate the experimental findings, it is crucial to understand the underlying molecular mechanisms and the methodologies used to elucidate them.

This compound-Activated PPAR Signaling Pathway

This compound exerts its effects by binding to and activating PPARα and PPARγ, which then form a heterodimer with the retinoid X receptor (RXR). This complex binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This pathway influences a wide array of biological processes, including lipid metabolism, glucose homeostasis, and inflammation.

This compound's PPAR signaling pathway.
Experimental Workflow: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow start Start: Seed cells in a 96-well plate step1 Incubate cells to allow attachment start->step1 step2 Treat cells with this compound and control compounds step1->step2 step3 Incubate for a specified period (e.g., 24, 48, 72 hours) step2->step3 step4 Add MTT reagent to each well step3->step4 step5 Incubate to allow formazan crystal formation step4->step5 step6 Add solubilization solution (e.g., DMSO) to dissolve crystals step5->step6 step7 Measure absorbance at 570 nm using a microplate reader step6->step7 end End: Analyze data to determine cell viability step7->end

Workflow for a typical MTT cell viability assay.
Experimental Workflow: Gene Expression Analysis (qPCR)

Quantitative Polymerase Chain Reaction (qPCR) is used to measure the expression levels of specific genes targeted by this compound.

qPCR_Workflow start Start: Treat cells with this compound and control compounds step1 Isolate total RNA from cells start->step1 step2 Synthesize cDNA from RNA (Reverse Transcription) step1->step2 step3 Set up qPCR reaction with primers for target and reference genes step2->step3 step4 Perform qPCR amplification and data acquisition step3->step4 step5 Analyze Ct values and calculate relative gene expression (e.g., ΔΔCt method) step4->step5 end End: Determine changes in gene expression step5->end

References

Head-to-Head Comparison: Aleglitazar vs. Lobeglitazone in Cardiometabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two peroxisome proliferator-activated receptor (PPAR) agonists, Aleglitazar and Lobeglitazone. While both agents modulate key metabolic pathways, they exhibit distinct receptor affinity profiles, leading to different efficacy and safety outcomes. This document synthesizes available clinical and preclinical data to facilitate an objective evaluation for research and drug development purposes.

At a Glance: Key Differences

FeatureThis compoundLobeglitazone
Mechanism of Action Dual PPARα and PPARγ Agonist[1][2]Primarily a PPARγ Agonist (Thiazolidinedione class)[3][4][5]
Clinical Development Status Development HaltedApproved in South Korea and India
Primary Therapeutic Target Type 2 Diabetes Mellitus (T2DM) with a focus on reducing cardiovascular riskType 2 Diabetes Mellitus (T2DM)

Mechanism of Action: A Tale of Two PPARs

Both this compound and Lobeglitazone exert their effects by activating members of the PPAR nuclear receptor family. These ligand-activated transcription factors regulate the expression of genes involved in glucose and lipid metabolism, as well as inflammation.

This compound is a dual agonist, targeting both PPARα and PPARγ. This dual activation is intended to simultaneously improve glycemic control (via PPARγ) and manage dyslipidemia (via PPARα). PPARγ activation enhances insulin sensitivity, while PPARα activation primarily controls lipid levels.

Lobeglitazone , a member of the thiazolidinedione (TZD) class, is predominantly a PPARγ agonist. Its mechanism revolves around improving insulin sensitivity by activating PPARγ, which is highly expressed in adipose tissue. This activation leads to the upregulation of genes that promote glucose uptake and utilization.

Signaling Pathway

The activation of PPARs by agonists like this compound and Lobeglitazone initiates a cascade of molecular events. The ligand-bound PPAR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

PPAR_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Downstream Effects Ligand This compound (PPARα/γ Agonist) Lobeglitazone (PPARγ Agonist) PPAR_RXR_inactive PPAR-RXR (inactive) Ligand->PPAR_RXR_inactive Enters Cell & Nucleus PPAR_RXR_active PPAR-RXR-Ligand (active complex) PPAR_RXR_inactive->PPAR_RXR_active Ligand Binding & Activation PPRE PPRE (DNA Response Element) PPAR_RXR_active->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Modulates Glucose_Metabolism Improved Glucose Metabolism Gene_Transcription->Glucose_Metabolism Lipid_Metabolism Modulated Lipid Metabolism Gene_Transcription->Lipid_Metabolism Inflammation Reduced Inflammation Gene_Transcription->Inflammation

Fig 1. General PPAR Signaling Pathway.

Clinical Efficacy: A Comparative Analysis

Direct head-to-head clinical trial data for this compound versus Lobeglitazone is not available. Therefore, this comparison is based on data from their respective clinical trial programs, primarily against placebo or other comparators like pioglitazone.

Glycemic Control
DrugTrialComparatorDurationBaseline HbA1c (%)Change in HbA1c (%)
This compound (150 µ g/day )Pooled Phase IIIPlacebo26 weeks~8.0Statistically significant reduction vs. placebo
This compound (150 µg)SYNCHRONY (Phase II)Placebo16 weeks~8.0-0.93 (approx.)
Lobeglitazone (0.5 mg/day)MonotherapyPlacebo24 weeks~8.0-0.44 (vs. +0.16 for placebo)
Lobeglitazone (0.5 mg/day) + MetforminPhase IIIPioglitazone (15 mg) + Metformin24 weeks~8.0-0.74 (non-inferior to pioglitazone)
Lobeglitazone (0.5 mg/day) + Metformin + SitagliptinPhase IIIPlacebo + Metformin + Sitagliptin24 weeks~8.1-1.00 (vs. +0.02 for placebo)
Lipid Profile
DrugTrialChange in TriglyceridesChange in HDL-CChange in LDL-C
This compound (150 µ g/day )Pooled Phase IIIFavorable changes vs. placeboFavorable changes vs. placeboFavorable changes vs. placebo
Lobeglitazone (0.5 mg/day)MonotherapySignificant improvement vs. placeboSignificant improvement vs. placeboNo significant change
Lobeglitazone (0.5 mg/day) + MetforminPhase IIISimilar to pioglitazoneSimilar to pioglitazoneSimilar to pioglitazone

Safety and Tolerability

The safety profiles of this compound and Lobeglitazone have been a critical factor in their clinical development.

Adverse EventThis compoundLobeglitazone
Weight Gain Yes, dose-dependentYes
Edema Yes, dose-dependentYes
Heart Failure Increased incidence observed in AleCardio trialA known class effect of TZDs, but specific data for Lobeglitazone suggests a safety profile comparable to other TZDs.
Bone Fractures Increased incidence observed in AleCardio trialA known class effect of TZDs.
Gastrointestinal Hemorrhage Increased incidence observed in AleCardio trialNot reported as a major concern in cited trials.
Renal Dysfunction Increased incidence observed in AleCardio trialNot reported as a major concern in cited trials.

The development of This compound was ultimately halted due to a lack of cardiovascular efficacy and an unfavorable safety profile in the Phase III AleCardio trial, which showed an increased risk of heart failure, gastrointestinal hemorrhage, and renal dysfunction.

Lobeglitazone , being a member of the TZD class, carries the known risks associated with this class, such as weight gain, edema, and potential for heart failure. However, within its clinical trial program, it has demonstrated a safety profile that was deemed acceptable for its approval in certain regions.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of the methodologies employed in key clinical trials for both agents.

This compound: AleCardio Trial Protocol

The AleCardio trial was a Phase III, multicenter, randomized, double-blind, placebo-controlled trial.

AleCardio_Workflow Patient_Population Patients with T2DM and a recent acute coronary syndrome Randomization Randomization (1:1) Patient_Population->Randomization Aleglitazar_Arm This compound 150 µg daily + Standard Medical Therapy Randomization->Aleglitazar_Arm Placebo_Arm Placebo daily + Standard Medical Therapy Randomization->Placebo_Arm Follow_up Follow-up (median 104 weeks) Aleglitazar_Arm->Follow_up Placebo_Arm->Follow_up Primary_Endpoint Primary Efficacy Endpoint: Time to cardiovascular death, nonfatal MI, or nonfatal stroke Follow_up->Primary_Endpoint Safety_Endpoints Principal Safety Endpoints: Hospitalization for heart failure, changes in renal function Follow_up->Safety_Endpoints

Fig 2. AleCardio Trial Workflow.
Lobeglitazone: Monotherapy Trial Protocol (NCT01001611)

This was a 24-week, multicenter, randomized, double-blind, parallel-group, placebo-controlled study.

Lobeglitazone_Monotherapy_Workflow Patient_Population Patients with T2DM Randomization Randomization (2:1) Patient_Population->Randomization Lobeglitazone_Arm Lobeglitazone 0.5 mg daily Randomization->Lobeglitazone_Arm Placebo_Arm Placebo daily Randomization->Placebo_Arm Treatment_Period 24 weeks of treatment Lobeglitazone_Arm->Treatment_Period Placebo_Arm->Treatment_Period Primary_Endpoint Primary Endpoint: Change in HbA1c from baseline Treatment_Period->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: Glycemic parameters, lipid parameters, safety profile Treatment_Period->Secondary_Endpoints

Fig 3. Lobeglitazone Monotherapy Trial Workflow.

Conclusion

This compound and Lobeglitazone represent two distinct approaches to targeting the PPAR system for the management of T2DM. This compound's dual PPARα/γ agonism offered the potential for comprehensive management of both hyperglycemia and dyslipidemia. However, its clinical development was terminated due to a lack of cardiovascular benefit and significant safety concerns.

In contrast, Lobeglitazone, as a selective PPARγ agonist, has demonstrated efficacy in glycemic control with a safety profile considered acceptable for approval in several countries. Its effects on lipid metabolism are less pronounced than what was anticipated with dual agonists.

For researchers and drug development professionals, the divergent paths of these two agents underscore the complexities of targeting the PPAR system. While PPAR agonism remains a valid therapeutic strategy, the balance between efficacy and safety, particularly concerning off-target or class-specific effects, is paramount. The data presented here provides a foundation for further investigation into the nuanced roles of PPAR isoforms in cardiometabolic diseases and the development of next-generation therapies with improved benefit-risk profiles.

References

Aleglitazar Clinical Trial Meta-Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aleglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α and γ agonist, was developed to concurrently manage hyperglycemia and dyslipidemia in patients with type 2 diabetes mellitus (T2DM).[1][2] The activation of PPARα targets lipid metabolism, while PPARγ activation improves insulin sensitivity.[1][2] Despite promising initial results in Phase II trials, the large-scale cardiovascular outcomes trial, AleCardio, was terminated prematurely due to a lack of efficacy in reducing cardiovascular events and an unfavorable safety profile.[3] This guide provides a comprehensive meta-analysis of the available clinical trial data for this compound, comparing its performance with placebo and other relevant treatment alternatives, supported by experimental data and detailed methodologies.

Efficacy of this compound: A Quantitative Analysis

This compound demonstrated statistically significant improvements in glycemic control and lipid profiles in several clinical trials. The following tables summarize the key efficacy data from a pooled analysis of three Phase III trials and the SYNCHRONY Phase II trial.

Table 1: Glycemic Control - Change from Baseline at 26 Weeks (Pooled Phase III Data)

ParameterThis compound (150 µ g/day )Placebo
HbA1c (%) Statistically significant reduction-
Fasting Plasma Glucose Statistically significant reduction-
HOMA-IR Statistically significant reduction-

Specific mean changes and confidence intervals were not detailed in the pooled analysis abstract.

Table 2: Lipid Profile - Change from Baseline (SYNCHRONY Phase II Trial - 16 Weeks)

ParameterThis compound (150 µ g/day )PlaceboPioglitazone (45 mg)
HbA1c (%) -0.85%--0.71%
Triglycerides Up to -38%--
HDL-C Up to +28%--
LDL-C Significant reduction--

Safety Profile of this compound: A Summary of Adverse Events

The clinical development of this compound was ultimately halted due to an unfavorable safety profile observed in the AleCardio trial. A meta-analysis of seven studies involving 11,832 individuals highlighted several key safety concerns.

Table 3: Incidence of Key Adverse Events (Meta-Analysis Data)

Adverse EventThis compound GroupPlacebo/Comparator Group
Hypoglycemia Higher IncidenceLower Incidence
Gastrointestinal Hemorrhage Higher IncidenceLower Incidence
Bone Fractures Higher IncidenceLower Incidence
Heart Failure Higher IncidenceLower Incidence
Cardiovascular Death Higher IncidenceLower Incidence
Malignancy Higher IncidenceLower Incidence

Table 4: Adverse Events in the AleCardio Trial

Adverse EventThis compound (150 µ g/day )PlaceboP-value
Heart Failure (Hospitalization) 3.4%2.8%0.14
Gastrointestinal Hemorrhages 2.4%1.7%0.03
Renal Dysfunction 7.4%2.7%<0.001
Bone Fractures Increased rate--

Comparison with Other PPAR Agonists and Lipid-Modifying Therapies

To provide a broader context, this section compares the effects of this compound with those of pioglitazone (a PPARγ agonist) and fenofibrate (a PPARα agonist). It is important to note that these comparisons are indirect, as the data are derived from different sets of clinical trials with varying patient populations and study designs.

Table 5: Comparative Efficacy of PPAR Agonists and Fenofibrate

Drug ClassDrugPrimary MechanismKey Efficacy Outcomes
Dual PPARα/γ Agonist This compound PPARα and PPARγ activationSignificant reductions in HbA1c, triglycerides, and LDL-C; significant increase in HDL-C.
PPARγ Agonist Pioglitazone PPARγ activationAssociated with a reduced risk of major adverse cardiovascular events (MACE) in patients with insulin resistance, pre-diabetes, and diabetes.
PPARα Agonist Fenofibrate PPARα activationSubstantial decreases in serum triglycerides (20-50%) and increases in HDL-C (10-25%).

Table 6: Comparative Safety Profile of PPAR Agonists

DrugKey Adverse Events
This compound Increased risk of heart failure, bone fractures, gastrointestinal hemorrhage, renal dysfunction, and hypoglycemia.
Pioglitazone Increased risk of heart failure, bone fracture, edema, and weight gain.

Experimental Protocols

This compound Clinical Trials (Representative Protocol: AleCardio)
  • Study Design: The AleCardio trial was a Phase III, multicenter, randomized, double-blind, placebo-controlled trial.

  • Patient Population: 7,226 patients with type 2 diabetes mellitus and a recent acute coronary syndrome.

  • Intervention: Patients were randomized to receive either this compound 150 µg daily or a matching placebo, in addition to standard medical therapy.

  • Primary Efficacy Endpoint: The primary endpoint was the time to the first occurrence of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.

  • Principal Safety Endpoints: Key safety endpoints included hospitalization due to heart failure and changes in renal function.

  • Duration: The trial was terminated early after a median follow-up of 104 weeks.

Pioglitazone Meta-Analysis Methodology
  • Data Sources: A systematic literature search was performed across PubMed, EMBASE, MEDLINE, and the Cochrane Central Register of Controlled Trials to identify randomized controlled trials with more than one year of follow-up.

  • Outcome Measures: The primary outcome was the relative risk of major adverse cardiovascular events (MACE), defined as a composite of non-fatal myocardial infarction, non-fatal stroke, and cardiovascular death. Safety outcomes were also assessed.

Fenofibrate Meta-Analysis Methodology
  • Data Sources: A meta-analysis of randomized controlled trials was conducted to compare the lipid-lowering effects of various fibrates.

  • Outcome Measures: The analysis focused on absolute changes in triglycerides, LDL-cholesterol, apolipoprotein B, and non-HDL cholesterol.

Visualizations

Signaling Pathway of this compound

Aleglitazar_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_lipid Lipid Metabolism cluster_glucose Glucose Homeostasis This compound This compound PPARa PPARα This compound->PPARa Agonist PPARg PPARγ This compound->PPARg Agonist RXR RXR PPARa->RXR Heterodimerization PPARg->RXR Heterodimerization PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to DNA Gene_Transcription Gene Transcription PPRE->Gene_Transcription Modulates HDL_inc ↑ HDL Gene_Transcription->HDL_inc TG_dec ↓ Triglycerides Gene_Transcription->TG_dec Insulin_Sens_inc ↑ Insulin Sensitivity Gene_Transcription->Insulin_Sens_inc Glucose_Uptake_inc ↑ Glucose Uptake Gene_Transcription->Glucose_Uptake_inc

Caption: this compound's dual agonism of PPARα and PPARγ.

Experimental Workflow of the AleCardio Clinical Trial

AleCardio_Workflow Patient_Screening Patient Screening (T2DM & Recent ACS) Enrollment Enrollment (n=7226) Patient_Screening->Enrollment Randomization Randomization (1:1) Enrollment->Randomization Treatment_A This compound (150 µg/day) + Standard Care Randomization->Treatment_A Treatment_B Placebo + Standard Care Randomization->Treatment_B Follow_up Follow-up (Median 104 weeks) Treatment_A->Follow_up Treatment_B->Follow_up Primary_Endpoint Primary Endpoint Assessment (CV Death, Nonfatal MI, Nonfatal Stroke) Follow_up->Primary_Endpoint Safety_Endpoint Safety Endpoint Assessment (Heart Failure, Renal Dysfunction, etc.) Follow_up->Safety_Endpoint Trial_Termination Trial Termination (Futility and Safety Concerns) Primary_Endpoint->Trial_Termination Safety_Endpoint->Trial_Termination Data_Analysis Data Analysis Trial_Termination->Data_Analysis

Caption: Workflow of the AleCardio clinical trial.

Logical Relationship of the this compound Meta-Analysis

Meta_Analysis_Logic cluster_data_sources Data Sources AleCardio AleCardio Trial Data_Extraction Data Extraction (Efficacy and Safety Outcomes) AleCardio->Data_Extraction SYNCHRONY SYNCHRONY Trial SYNCHRONY->Data_Extraction Other_Phase_III Other Phase III Trials Other_Phase_III->Data_Extraction Other_Studies Other Relevant Studies Other_Studies->Data_Extraction Data_Synthesis Data Synthesis and Analysis Data_Extraction->Data_Synthesis Efficacy_Analysis Efficacy Analysis (HbA1c, Lipids, etc.) Data_Synthesis->Efficacy_Analysis Safety_Analysis Safety Analysis (Adverse Events) Data_Synthesis->Safety_Analysis Conclusion Overall Conclusion (Unfavorable Benefit-Risk Profile) Efficacy_Analysis->Conclusion Safety_Analysis->Conclusion

Caption: Logical flow of the this compound meta-analysis.

Conclusion

The clinical development of this compound was based on a strong scientific rationale for the dual activation of PPARα and PPARγ to address both dyslipidemia and hyperglycemia in patients with T2DM. While Phase II and pooled Phase III data demonstrated efficacy in improving glycemic and lipid parameters, the large-scale AleCardio cardiovascular outcomes trial revealed a lack of cardiovascular benefit and a concerning safety profile. The increased incidence of heart failure, bone fractures, gastrointestinal hemorrhage, and renal dysfunction ultimately led to the termination of its development. This meta-analysis underscores the importance of large-scale, long-term safety and efficacy trials in drug development, particularly for metabolic diseases with high cardiovascular risk.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Aleglitazar

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Aleglitazar is paramount. This document provides a procedural guide to personal protective equipment, operational plans, and disposal methods to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed or in contact with skin, and it can cause skin and serious eye irritation[1]. Therefore, adherence to proper PPE protocols is mandatory.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant, powder-free gloves. Double gloving is recommended.To prevent skin contact, as this compound is harmful upon dermal exposure[1]. Double gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs[2].
Eye Protection Safety glasses with side shields or goggles.To prevent eye contact, as this compound can cause serious eye irritation[1].
Face Protection Face shield.To be used in conjunction with goggles when there is a risk of splashes or aerosol generation.
Protective Clothing Disposable gown.To protect skin and personal clothing from contamination[1].
Respiratory Protection Not generally required for handling the solid compound in a well-ventilated area. Use a NIOSH-approved respirator if there is a risk of aerosolization or dust formation.To prevent inhalation, especially when handling powders or creating solutions.

Operational Plan for Handling this compound

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form or preparing solutions.

  • Ensure an eyewash station and safety shower are readily accessible.

  • Cover the work surface with absorbent, disposable bench paper.

2. Handling the Compound:

  • Before handling, put on all required PPE in the correct order: gown, then mask/respirator, then goggles/face shield, and finally gloves.

  • When weighing the solid compound, do so carefully to avoid creating dust.

  • When preparing solutions, add the solvent to the solid slowly to prevent splashing.

3. Decontamination:

  • After handling, wipe down the work surface and any equipment used with an appropriate cleaning agent.

  • Remove PPE carefully to avoid self-contamination. The outer gloves should be removed first, followed by the gown, face shield/goggles, and inner gloves.

  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, bench paper, and empty vials, should be considered "trace" waste and placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.

  • Sharps: Any needles or syringes used should be disposed of in a designated sharps container.

2. Disposal Procedures:

  • Dispose of all waste containing this compound in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) office to determine if this compound is considered hazardous waste and to arrange for proper disposal.

  • For unused investigational medications, follow the specific disposal instructions provided by the drug sponsor or manufacturer, if available.

Experimental Workflow

Aleglitazar_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Assemble PPE B Prepare Ventilated Workspace A->B C Don PPE B->C Enter Workspace D Handle this compound C->D E Decontaminate Workspace D->E F Doff PPE E->F Exit Workspace G Segregate Waste F->G H Dispose via EHS G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.